Gambogic Amide
Description
Structure
3D Structure
Properties
CAS No. |
286935-60-2 |
|---|---|
Molecular Formula |
C38H45NO7 |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
(Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enamide |
InChI |
InChI=1S/C38H45NO7/c1-20(2)10-9-15-36(8)16-14-24-29(40)28-30(41)26-18-23-19-27-35(6,7)46-37(33(23)42,17-13-22(5)34(39)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,40H,9,12,15,17,19H2,1-8H3,(H2,39,43)/b22-13-/t23-,27+,36-,37+,38-/m1/s1 |
InChI Key |
NFVXKLYWFCNBCO-RRZNCOCZSA-N |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)N)O)C)C |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)N)O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of Gambogic Amide: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogic Amide (GA-amide) has emerged as a significant derivative of the natural product Gambogic Acid (GA), showcasing a distinct and potent bioactivity profile. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of GA-amide, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Rationale
Gambogic Acid, the parent compound, is a major active ingredient extracted from the resin of the Garcinia hanburyi tree and has been noted for its potent anticancer activities.[1][2] However, its therapeutic application can be limited by factors such as solubility and specificity. This led to the exploration of chemical modifications to enhance its drug-like properties. This compound was synthesized as a derivative of GA and was subsequently identified through a cell-based chemical genetic screen as a potent and selective small-molecule agonist for the Tropomyosin receptor kinase A (TrkA).[3][4] This discovery was significant as TrkA is a high-affinity receptor for Nerve Growth Factor (NGF) and plays a crucial role in neuronal survival, differentiation, and plasticity.[4] The ability of a small molecule like GA-amide to mimic the function of NGF opened up new avenues for therapeutic intervention in neurodegenerative diseases and cancer.
Synthesis of this compound
The synthesis of this compound involves the amidation of the carboxylic acid group of Gambogic Acid. The general synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Gambogic Acid (GA)
-
1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBT)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Silica gel for column chromatography
Procedure:
-
Drying: Gambogic acid is vacuum-dried to remove any residual moisture, which is crucial to prevent side reactions.
-
Reaction Setup: In a reaction vessel, the dried Gambogic Acid is dissolved in DMF.
-
Coupling Agents: To the solution, HOOBT (1.2 equivalents), EDCI (1.1 equivalents), and ammonium chloride (1.3 equivalents) are added. The use of coupling agents like EDCI and HOBt (or its derivatives) facilitates the formation of an active ester intermediate, which then readily reacts with the amine source (in this case, from ammonium chloride) to form the amide.
-
Reaction: The reaction mixture is stirred at room temperature for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, the reaction mixture is poured into water, leading to the precipitation of the crude this compound.
-
Purification: The crude product is then purified by silica gel column chromatography to yield high-purity this compound (purity >98%).
Biological Activity and Mechanism of Action
This compound exhibits a dual mechanism of action, making it a molecule of significant interest. It acts as a selective TrkA agonist and also demonstrates potent anti-angiogenic properties.
TrkA Agonism and Neurotrophic Effects
GA-amide selectively binds to the cytoplasmic juxtamembrane domain of the TrkA receptor, but not TrkB or TrkC, with a binding affinity (Kd) of approximately 75 nM. This interaction induces the dimerization and tyrosine phosphorylation of TrkA, leading to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. This cascade of events mimics the neurotrophic effects of NGF, promoting neuronal survival and preventing apoptosis. In vivo studies have shown that GA-amide can diminish kainic acid-induced neuronal cell death and reduce infarct volume in stroke models.
Caption: this compound-induced TrkA signaling pathway.
Anti-Angiogenic and Anti-Cancer Effects
In addition to its neurotrophic properties, GA-amide exhibits potent anti-angiogenic activity. It has been shown to inhibit the proliferation, migration, and tube formation of endothelial cells. This effect is mediated through the suppression of the VEGF/VEGFR2 signaling pathway. GA-amide downregulates the activation of downstream effectors such as AKT/mTOR and PLCγ/Erk1/2. This anti-angiogenic activity, coupled with the ability to induce apoptosis in cancer cells, underscores its potential as an anti-cancer agent. Recent studies have also identified WD repeat domain 1 (WDR1) as a direct binding target of GA-amide in glioma, leading to the inhibition of tumor growth.
Caption: Anti-angiogenic signaling pathway of this compound.
Quantitative Data
The biological activity of this compound has been quantified in various assays, providing valuable data for its characterization.
| Parameter | Cell Line / System | Value | Reference |
| IC₅₀ (Cell Viability) | HUVECs | 0.1269 µM | |
| NhECs | 0.1740 µM | ||
| Binding Affinity (Kd) | TrkA Receptor | ~75 nM | |
| In Vivo Efficacy | MCAO stroke model | 2 mg/kg (s.c.) | |
| Glioma models | Effective inhibition |
Key Experimental Protocols
This section provides a detailed methodology for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on endothelial cells.
Protocol:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Normal Human Endothelial Cells (NhECs) are seeded in 96-well plates.
-
After overnight incubation, cells are treated with various concentrations of this compound (e.g., 0.1 to 0.5 µM) or DMSO as a control for 48 hours.
-
Following treatment, MTS reagent is added to each well and incubated according to the manufacturer's instructions.
-
The absorbance is measured at 490 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control, and IC₅₀ values are determined using software such as GraphPad Prism.
Caption: Workflow for the cell viability (MTS) assay.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the effect of this compound on the tube-forming ability of endothelial cells.
Protocol:
-
96-well plates are coated with Matrigel and allowed to solidify at 37°C.
-
HUVECs are pre-treated with a non-toxic concentration of this compound (e.g., 0.2 µM) or DMSO for 6 hours.
-
The treated cells are then seeded onto the Matrigel-coated plates.
-
After 6 hours of incubation at 37°C, the formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.
-
The extent of tube formation is quantified by measuring parameters such as total tube length or the number of branch points using software like ImageJ.
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To evaluate the in vivo anti-angiogenic activity of this compound.
Protocol:
-
Fertilized chicken eggs are incubated for 7 days.
-
A small window is made on the eggshell to expose the chorioallantoic membrane (CAM).
-
A sterilized silicone ring is placed on the CAM.
-
This compound (e.g., 18.8 ng and 62.8 ng), Bevacizumab (positive control), or DMSO (vehicle control) is applied within the ring.
-
The eggs are incubated for an additional 72 hours.
-
The blood vessels within the ring are photographed, and the number of capillaries is counted to determine the angiogenic index.
Conclusion
This compound represents a promising therapeutic candidate with a unique dual mechanism of action. Its ability to selectively activate the TrkA receptor provides a potential avenue for the treatment of neurodegenerative disorders, while its potent anti-angiogenic and anti-cancer properties highlight its utility in oncology. The synthetic accessibility of this compound from its natural product precursor, Gambogic Acid, further enhances its appeal for drug development. The data and protocols presented in this technical guide offer a solid foundation for further research and development of this intriguing molecule.
References
- 1. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Gambogic Amide: A Technical Guide to its Natural Source, Synthesis, and Neurotrophic Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gambogic Amide, a derivative of the natural product Gambogic Acid, has emerged as a molecule of significant interest in the field of neuroscience and drug development. It is a potent and selective agonist of the Tropomyosin receptor kinase A (TrkA), demonstrating promising neuroprotective and neurotrophic activities. This technical guide provides an in-depth overview of the natural source and origin of this compound, detailed experimental protocols for its isolation and synthesis, a summary of its biological activities with quantitative data, and a visualization of its mechanism of action through key signaling pathways.
Natural Source and Origin
This compound is a semi-synthetic compound derived from Gambogic Acid. The natural source of Gambogic Acid is the gamboge resin, a brownish-orange resin exuded from the Garcinia hanburyi tree, which is native to Southeast Asia, including countries like Cambodia, southern Vietnam, and Thailand.[1][2] This resin has a long history of use in traditional medicine.[1]
Isolation of Gambogic Acid and Synthesis of this compound
The production of this compound involves a two-step process: the isolation of its precursor, Gambogic Acid, from the natural resin, followed by a chemical synthesis to convert the carboxylic acid group into an amide.
Experimental Protocol: Isolation of Gambogic Acid from Garcinia hanburyi Resin
This protocol outlines a multi-gram scale isolation of Gambogic Acid (GBA) with high diastereomeric purity.[3][4]
Materials:
-
Gamboge resin from Garcinia hanburyi
-
Methanol (MeOH)
-
Pyridine
-
Deionized water
-
Hydrochloric acid (HCl), 15% aqueous solution
-
Diethyl ether
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction: Stir 100 g of gamboge resin with 300 ml of methanol for 10 minutes. Filter the mixture under reduced pressure. Wash the solid residue with an additional 2 x 100 ml of methanol. Combine the filtrates and concentrate to dryness using a rotary evaporator to yield crude GBA.
-
Crystallization as Pyridinium Salt: Dissolve the crude GBA (approximately 70 g) in 125 ml of a pyridine/water mixture (85:15 v/v) by heating at 60°C for about 10 minutes until fully dissolved.
-
Allow the solution to cool slowly to room temperature and leave for 16 hours to facilitate the formation of orange crystals of the gambogic acid pyridinium salt (GBA•pyr).
-
Filter and dry the resulting crystals.
-
Recrystallization: To improve purity, repeat the crystallization process by dissolving the GBA•pyr crystals in the 85:15 pyridine/water mixture at 60°C, followed by slow cooling and crystallization. A third crystallization typically yields GBA•pyr with >97% diastereomeric purity.
-
Acidification: Treat the purified GBA•pyr with a 15% aqueous HCl solution.
-
Final Extraction: Extract the free Gambogic Acid with diethyl ether. Concentrate the ether extract to yield pure Gambogic Acid.
Experimental Protocol: Synthesis of this compound from Gambogic Acid
This protocol describes the synthesis of this compound from Gambogic Acid using a carbodiimide coupling method.
Materials:
-
Gambogic Acid (GA)
-
Ammonium chloride (NH₄Cl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Methanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether (or Hexanes)
-
Magnetic stirrer
-
Reaction flask
Procedure:
-
Drying: Vacuum-dry the Gambogic Acid to remove any residual moisture.
-
Reaction Setup: In a reaction flask, dissolve the dried Gambogic Acid in DMF.
-
Reagent Addition: Add HOBt (or DMAP), EDCI, and ammonium chloride to the solution. A typical molar ratio is GA:HOBt:EDCI:ammonium chloride = 1:1.2:1.1:1.3.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation: Upon completion, add water to the reaction mixture to precipitate the crude this compound.
-
Purification:
-
Dissolve the crude product in a minimal amount of methanol.
-
Adsorb the methanolic solution onto silica gel.
-
Purify the product by silica gel column chromatography using a gradient elution with petroleum ether and ethyl acetate.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the final product.
-
Quantitative Data
The following tables summarize the key quantitative data related to the isolation, synthesis, and biological activity of this compound.
| Parameter | Value | Reference |
| Isolation of Gambogic Acid | ||
| Overall Yield from Gamboge Resin | ~5% | |
| Yield from 100g of Gamboge Resin | ~13 g (>97% purity) | |
| Synthesis of this compound | ||
| Yield | 49% - 73% | |
| Purity | >98% |
| Parameter | Method | Value | Reference |
| TrkA Receptor Binding | Competition Assay | Kd ≈ 75 nM | |
| Cell Viability (HUVECs) | MTS Assay (48h) | IC₅₀ = 0.1269 µM | |
| Cell Viability (NhECs) | MTS Assay (48h) | IC₅₀ = 0.1740 µM | |
| Neurite Outgrowth in PC12 cells | Microscopic observation | 10-50 nM | |
| Akt Activation in Hippocampal Neurons | Western Blot | 50 nM (comparable to 50 ng/ml NGF) | |
| In Vivo Neuroprotection (MCAO model) | Subcutaneous injection | 2 mg/kg |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist for the TrkA receptor. Unlike its precursor, Gambogic Acid, which does not activate TrkA, this compound mimics the neurotrophic effects of Nerve Growth Factor (NGF). It selectively binds to the cytoplasmic juxtamembrane domain of the TrkA receptor, inducing its dimerization and subsequent autophosphorylation on tyrosine residues. This activation triggers downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival, differentiation, and neurite outgrowth.
Recent studies have also identified WD repeat domain 1 (WDR1) as a direct binding target of this compound, suggesting a role in cytoskeleton remodeling.
Experimental Protocols for Biological Activity Assessment
Objective: To determine the effect of this compound on the phosphorylation of TrkA.
Materials:
-
Cell line expressing TrkA (e.g., PC12 cells, primary hippocampal neurons)
-
This compound
-
Cell lysis buffer (e.g., TNTE buffer)
-
Protein quantification assay (e.g., Bradford assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-TrkA (e.g., Tyr490), anti-total-TrkA, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Culture TrkA-expressing cells to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1 to 1.2 µM) for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 8 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
-
Analysis: Strip the membrane and re-probe for total TrkA and a loading control (e.g., β-actin). Quantify the band intensities to determine the ratio of phosphorylated TrkA to total TrkA.
Objective: To assess the neurotrophic effect of this compound by measuring neurite outgrowth in PC12 cells.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Collagen-coated culture plates
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Plating: Seed PC12 cells onto collagen-coated plates at a suitable density.
-
Treatment: After allowing the cells to adhere, replace the medium with a low-serum medium containing various concentrations of this compound (e.g., 10-50 nM). Include a positive control (NGF) and a negative control (vehicle).
-
Incubation: Incubate the cells for a period of 5 days to allow for neurite extension.
-
Imaging and Analysis:
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth. A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is equal to or longer than the cell body diameter.
-
Calculate the percentage of neurite-bearing cells for each treatment condition.
-
Objective: To evaluate the neuroprotective effects of this compound in an in vivo model of ischemic stroke.
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for MCAO
-
This compound (2 mg/kg)
-
Vehicle control
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgery: Anesthetize the mouse and perform the MCAO surgery to induce a transient focal cerebral ischemia. This typically involves the insertion of a filament to occlude the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion.
-
Treatment: Administer this compound (2 mg/kg, subcutaneously) or vehicle 5 minutes before the onset of reperfusion.
-
Post-operative Care and Observation: Monitor the animals for recovery and neurological deficits.
-
Infarct Volume Assessment: After 24 hours, euthanize the animals and harvest the brains.
-
Slice the brain into coronal sections.
-
Stain the sections with TTC, which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume as a percentage of the contralateral hemisphere.
-
Visualizations
Signaling Pathways
// Node Definitions GA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TrkA_inactive [label="TrkA (monomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; TrkA_dimer [label="TrkA (dimer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TrkA_active [label="p-TrkA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; pERK [label="p-ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Neuronal Survival", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Neurite [label="Neurite Outgrowth", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Pathway Connections GA -> TrkA_inactive [label="Binds to juxtamembrane domain"]; TrkA_inactive -> TrkA_dimer [label="Dimerization"]; TrkA_dimer -> TrkA_active [label="Autophosphorylation"]; TrkA_active -> PI3K; TrkA_active -> Ras; PI3K -> Akt; Akt -> pAkt; Ras -> Raf -> MEK -> ERK -> pERK; pAkt -> Survival; pERK -> Neurite; pERK -> Survival; } this compound induced TrkA signaling pathway.
Experimental Workflows
// Node Definitions Anesthesia [label="Anesthetize Mouse", fillcolor="#FFFFFF"]; MCAO [label="Induce MCAO\n(2 hours)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Treatment [label="Administer this compound (2 mg/kg)\nor Vehicle (5 min before reperfusion)", fillcolor="#FBBC05", fontcolor="#202124"]; Reperfusion [label="Reperfusion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Observation [label="Post-operative Observation\n(24 hours)", fillcolor="#FFFFFF"]; Euthanasia [label="Euthanize and Harvest Brain", fillcolor="#FFFFFF"]; Staining [label="TTC Staining", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Quantify Infarct Volume", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Workflow Connections Anesthesia -> MCAO -> Treatment -> Reperfusion -> Observation -> Euthanasia -> Staining -> Analysis; } Experimental workflow for the in vivo MCAO stroke model.
Conclusion
This compound, a semi-synthetic derivative of a natural product from Garcinia hanburyi, represents a valuable tool for neuroscience research and holds potential as a therapeutic agent for neurodegenerative diseases and stroke. Its selective agonism of the TrkA receptor and subsequent activation of pro-survival signaling pathways underscore its neurotrophic and neuroprotective properties. The detailed protocols and quantitative data presented in this guide are intended to facilitate further investigation into the promising biological activities of this compound.
References
- 1. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
The Agonistic Mechanism of Gambogic Amide on TrkA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gambogic Amide (GA), a derivative of gambogic acid, has emerged as a potent and selective small molecule agonist of the Tropomyosin receptor kinase A (TrkA). Unlike the endogenous ligand, Nerve Growth Factor (NGF), which binds to the extracellular domain of TrkA, this compound interacts with the cytoplasmic juxtamembrane region of the receptor. This interaction induces TrkA dimerization and autophosphorylation, subsequently activating critical downstream signaling pathways, primarily the PI3K/Akt and MAPK/ERK cascades. These signaling events culminate in a range of cellular responses, including the promotion of neuronal survival and neurite outgrowth. Notably, this compound also exhibits biological activities independent of TrkA, particularly in the context of angiogenesis, where it has been shown to inhibit endothelial cell proliferation and tube formation through the VEGF/VEGFR2 pathway. This guide provides a comprehensive overview of the mechanism of action of this compound on TrkA, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
The TrkA receptor, a member of the receptor tyrosine kinase family, plays a pivotal role in the development and survival of neurons in the central and peripheral nervous systems. Its activation by its cognate ligand, NGF, triggers a signaling cascade essential for neuronal differentiation, growth, and protection against apoptosis. The therapeutic potential of modulating TrkA activity has led to the search for small molecule agonists that can mimic the neurotrophic effects of NGF while offering improved pharmacokinetic properties and potentially reduced side effects.
This compound has been identified as a selective agonist for the TrkA receptor.[1][2][3][4] This document serves as an in-depth technical guide detailing the molecular and cellular mechanisms through which this compound exerts its effects on TrkA.
Mechanism of Action of this compound on TrkA
Direct Binding to the TrkA Juxtamembrane Domain
This compound's primary mechanism of action involves its direct interaction with the TrkA receptor. Unlike NGF, which binds to the extracellular Ig-like domain of TrkA, this compound specifically interacts with the cytoplasmic juxtamembrane domain of the receptor. This distinct binding site is a key feature of its mechanism.
Induction of TrkA Dimerization and Autophosphorylation
Upon binding to the juxtamembrane domain, this compound induces a conformational change in the TrkA receptor, leading to its dimerization. This dimerization is a critical step in the activation of receptor tyrosine kinases. The close proximity of the two kinase domains within the dimer facilitates their trans-autophosphorylation on specific tyrosine residues within the activation loop and other intracellular regions.
Activation of Downstream Signaling Pathways
The phosphorylation of TrkA creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades. The two primary pathways activated by this compound-mediated TrkA activation are:
-
The PI3K/Akt Pathway: Phosphorylated TrkA recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and inhibits apoptosis.
-
The MAPK/ERK Pathway: The activation of TrkA also leads to the recruitment of adaptor proteins like Shc and Grb2, which subsequently activate the Ras/Raf/MEK/ERK (MAPK) pathway. This pathway is crucial for promoting cell differentiation, proliferation, and neurite outgrowth.
Quantitative Data
The following tables summarize the key quantitative data available for the interaction of this compound with TrkA and its effects on cellular processes.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 75 nM | In vitro binding assay with GFP-TrkA |
Table 1: Binding Affinity of this compound for TrkA
| Parameter | This compound | Dihydro-GA | GA | Dimethyl-GA | Cell Line | Reference |
| EC50 (nM) | 10 | 50 | 55 | 750 | T17 cells (TrkA-expressing) |
Table 2: Anti-apoptotic Activity of this compound and its Derivatives
| Parameter | HUVECs | NhECs | Reference |
| IC50 (µM) | 0.1269 | 0.1740 |
Table 3: Anti-proliferative Activity of this compound in Endothelial Cells (TrkA-independent)
Signaling Pathways and Experimental Workflows
Visualizing the Mechanism of Action
Caption: this compound binds to the juxtamembrane domain of TrkA, inducing dimerization and autophosphorylation, which activates the PI3K/Akt and MAPK/ERK signaling pathways.
Experimental Workflow for Assessing TrkA Activation
Caption: A typical Western blot workflow to measure the phosphorylation of TrkA and its downstream effectors in response to this compound treatment.
Experimental Protocols
In Vitro TrkA Kinase Assay
This assay measures the ability of this compound to directly stimulate the kinase activity of purified TrkA.
-
Materials: Recombinant TrkA enzyme, kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT), ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the recombinant TrkA enzyme, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Determine the EC50 value for TrkA activation by plotting the luminescence signal against the this compound concentration.
-
Cellular TrkA Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on TrkA phosphorylation in a cellular context.
-
Cell Lines: PC12 or T17 cells (stably expressing TrkA).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkA (e.g., anti-p-Trk Y490).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Normalize the p-TrkA signal to total TrkA or a loading control like β-actin.
-
Neurite Outgrowth Assay
This assay assesses the neurotrophic effect of this compound on neuronal differentiation.
-
Cell Line: PC12 cells.
-
Procedure:
-
Plate PC12 cells on collagen-coated plates at a low density.
-
Treat the cells with various concentrations of this compound (e.g., 10-500 nM) or NGF as a positive control.
-
Incubate the cells for 3-5 days, replenishing the media with fresh compound every 2 days.
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and/or the average neurite length per cell.
-
TrkA-Independent Mechanism of Action: Anti-Angiogenesis
While this compound is a potent TrkA agonist, studies have revealed that it can also exert biological effects through mechanisms independent of TrkA. A notable example is its anti-angiogenic activity. In human umbilical vein endothelial cells (HUVECs) and normal human endothelial cells (NhECs), this compound has been shown to inhibit proliferation, migration, and tube formation. This effect is not reversed by the knockdown of TrkA, indicating a TrkA-independent pathway. The proposed mechanism involves the suppression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2, leading to the downregulation of the downstream AKT/mTOR and PLCγ/Erk1/2 signaling pathways.
Caption: this compound's TrkA-independent anti-angiogenic effect is mediated by the suppression of VEGF and VEGFR2 signaling in endothelial cells.
Conclusion
This compound is a selective and potent small molecule agonist of the TrkA receptor, acting through a distinct mechanism involving direct binding to the cytoplasmic juxtamembrane domain. Its ability to activate TrkA and its downstream PI3K/Akt and MAPK/ERK signaling pathways underscores its potential as a neurotrophic agent. Furthermore, the discovery of its TrkA-independent anti-angiogenic properties adds another dimension to its pharmacological profile. This technical guide provides a foundational understanding of the mechanism of action of this compound on TrkA, offering valuable data and methodologies for researchers and drug development professionals in the field of neuropharmacology and oncology. Further research is warranted to fully elucidate the structural basis of its interaction with TrkA and to explore its therapeutic potential in various pathological conditions.
References
- 1. pnas.org [pnas.org]
- 2. The TrkA agonist this compound augments skeletal adaptation to mechanical loading - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Gambogic Amide: A Selective TrkA Agonist for Neurotrophic and Osteogenic Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gambogic amide (GA), a derivative of the natural product gambogic acid, has emerged as a potent and selective small molecule agonist of the Tropomyosin receptor kinase A (TrkA).[1][2] As the high-affinity receptor for Nerve Growth Factor (NGF), TrkA plays a crucial role in neuronal survival, differentiation, and plasticity.[1][3] Unlike its natural ligand NGF, a polypeptide with poor bioavailability and stability, this compound offers a promising pharmacological tool for investigating TrkA signaling and holds therapeutic potential for neurodegenerative diseases and bone regeneration.[4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualization of associated signaling pathways.
Mechanism of Action
This compound selectively binds to the cytoplasmic juxtamembrane domain of the TrkA receptor, an interaction that distinguishes it from NGF which binds to the extracellular domain. This binding induces the dimerization of TrkA, leading to its autophosphorylation on specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling events, primarily through the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways, mimicking the neurotrophic functions of NGF. Notably, this compound does not exhibit significant binding to the other members of the Trk family, TrkB and TrkC, highlighting its selectivity. While the primary actions of this compound are mediated through TrkA, some studies have reported TrkA-independent effects, such as the inhibition of angiogenesis.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound, providing a comparative overview of its binding affinity, efficacy in cellular assays, and in vivo effects.
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | ≈75 nM | TrkA Receptor | |
| IC50 (Proliferation) | 0.1269 µM | HUVECs | |
| IC50 (Proliferation) | 0.1740 µM | NhECs |
Table 1: Binding Affinity and Proliferation Inhibition of this compound. This table shows the dissociation constant (Kd) of this compound for the TrkA receptor and its half-maximal inhibitory concentration (IC50) on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and Normal human Endothelial Cells (NhECs).
| Assay | Concentration | Time | Effect | Cell Type | Reference |
| TrkA Phosphorylation | 0.5 µM | 30 min | Robust induction | Hippocampal Neurons | |
| Akt Phosphorylation | 50 nM | 30 min | Strong induction (comparable to NGF) | Hippocampal Neurons | |
| Akt Phosphorylation | 500 nM | 5-60 min | Sustained activation | Hippocampal Neurons | |
| Erk1/2 Phosphorylation | 0.5 µM | 30 min | Robust induction | T17 Cells | |
| Neurite Outgrowth | 10-50 nM | 5 days | Potent induction (comparable to NGF) | PC12 Cells | |
| Osteogenic Gene Upregulation | 0.4 mg/kg (in vivo) | 24 hours | Significant increase in Wnt1, Wnt7b, Axin2, Nkd2 | Mouse Ulna |
Table 2: Cellular Efficacy of this compound. This table summarizes the effective concentrations and outcomes of this compound in various cellular assays, demonstrating its ability to activate TrkA signaling and promote neuronal and osteogenic differentiation.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
TrkA Phosphorylation Assay
Objective: To determine the ability of this compound to induce the phosphorylation of TrkA in a cellular context.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured in appropriate media.
-
Treatment: Cells are treated with this compound at a concentration of 0.5 µM for 30 minutes. A vehicle control (e.g., DMSO) and a positive control (e.g., NGF) are included.
-
Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoblotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for phosphorylated TrkA (e.g., anti-phospho-Trk490).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized.
-
Analysis: The intensity of the bands corresponding to phosphorylated TrkA is quantified and normalized to a loading control (e.g., total TrkA or β-actin).
Neurite Outgrowth Assay
Objective: To assess the neurotrophic activity of this compound by measuring its ability to induce neurite outgrowth in PC12 cells.
Methodology:
-
Cell Seeding: PC12 cells are seeded in collagen-coated plates.
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-50 nM) or NGF as a positive control for 5 days.
-
Microscopy: After the incubation period, cells are visualized using a phase-contrast microscope.
-
Quantification: The percentage of cells bearing neurites longer than twice the cell body diameter is determined by counting at least 100 cells per condition.
-
Inhibitor Control: To confirm the role of TrkA, a parallel experiment can be conducted in the presence of a Trk inhibitor like K252a.
In Vivo Model of Stroke (Transient Middle Cerebral Artery Occlusion)
Objective: To evaluate the neuroprotective effects of this compound in an in vivo model of ischemic stroke.
Methodology:
-
Animal Model: The transient middle cerebral artery occlusion (MCAO) model is induced in mice or rats.
-
Drug Administration: this compound (e.g., 2 mg/kg) is administered systemically (e.g., subcutaneously) at a specific time point relative to the ischemic insult.
-
Infarct Volume Measurement: After a defined period (e.g., 24 hours), the animals are euthanized, and their brains are sectioned and stained (e.g., with TTC staining) to visualize the infarct area.
-
Analysis: The infarct volume is calculated by integrating the unstained areas across all brain slices.
-
Behavioral Tests: Neurological deficits can also be assessed using standardized behavioral tests before and after treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.
Caption: this compound-Induced TrkA Signaling Pathway.
References
- 1. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. The TrkA agonist this compound augments skeletal adaptation to mechanical loading - PMC [pmc.ncbi.nlm.nih.gov]
Gambogic Amide: A Technical Guide to its Neurotrophic and Neuroprotective Effects
Audience: Researchers, scientists, and drug development professionals.
Abstract: Gambogic Amide (GA), a derivative of gambogic acid, has emerged as a potent and selective small-molecule agonist for the Tropomyosin receptor kinase A (TrkA).[1][2][3] Unlike its natural ligand, Nerve Growth Factor (NGF), this compound is a non-peptide molecule capable of penetrating the blood-brain barrier, making it a promising therapeutic candidate for neurodegenerative diseases and ischemic stroke.[3] This document provides a comprehensive technical overview of the neurotrophic and neuroprotective mechanisms of this compound, summarizing key quantitative data and detailing experimental protocols from seminal studies.
Core Mechanism of Action
This compound exerts its effects by selectively binding to and activating the TrkA receptor, the high-affinity receptor for NGF.[2] This interaction is unique as it occurs at the cytoplasmic juxtamembrane domain of the TrkA receptor, rather than the extracellular ligand-binding domain targeted by NGF. This binding event initiates a cascade of intracellular signaling events that underpin its neurotrophic and neuroprotective properties.
Key Molecular Events:
-
TrkA Binding and Dimerization: this compound selectively binds to TrkA, but not to TrkB or TrkC receptors. This binding induces the dimerization of TrkA receptors, a critical step for receptor activation.
-
Receptor Autophosphorylation: Upon dimerization, the intracellular kinase domains of the TrkA receptors phosphorylate each other on specific tyrosine residues (autophosphorylation).
-
Downstream Signaling Activation: The phosphorylated TrkA receptor acts as a docking site for various adaptor proteins, leading to the activation of two major downstream signaling pathways:
-
PI3K/Akt Pathway: Primarily associated with cell survival and anti-apoptotic effects.
-
MAPK/Erk Pathway: Primarily linked to neurite outgrowth, differentiation, and neuronal plasticity.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Model System | GA Concentration(s) | Key Quantitative Findings | Reference(s) |
| Neuroprotection | TrkA-expressing T17 cells | 10 nM (EC₅₀) | EC₅₀ for preventing apoptosis was 10 nM. | |
| Neuroprotection | Primary hippocampal neurons | 30 min pretreatment | Stronger apoptosis inhibitory activity than NGF against glutamate-induced death. | |
| Neuroprotection | Primary hippocampal neurons | Pretreatment before OGD | Exhibited the most potent protective effects against oxygen-glucose deprivation (OGD). | |
| Neurite Outgrowth | PC12 cells | 10–50 nM | Provoked prominent neurite outgrowth after 5 days of treatment. | |
| Neurite Outgrowth | PC12 cells | 0.5 µM | Triggered neurite outgrowth as potently as NGF. | |
| Signal Transduction | T17 cells | 0.5 µM | Provoked robust phosphorylation of both Erk1/2 and Akt after 30 min. | |
| Signal Transduction | Hippocampal neurons | 50 nM | Induced Akt activation as strongly as 50 ng/ml NGF. | |
| Signal Transduction | Hippocampal neurons | 500 nM | Elicited Akt phosphorylation after 5 min, sustained for 60 min. | |
| Receptor Binding | In vitro binding assay | 75 nM (Kd) | The dissociation constant (Kd) for this compound to TrkA is 75 nM. |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome Measured | Key Quantitative Results | Reference(s) |
| Ischemic Stroke | Transient middle cerebral artery occlusion (MCAO) in mice | 2 mg/kg/day | Substantially decreased infarct volume. | |
| Excitotoxicity | Kainic acid-triggered neuronal cell death in mice | 2 mg/kg/day | Substantially diminished neuronal cell death. | |
| Ischemic Stroke | MCAO in rats | 2 mg/kg, i.p. (4 doses, 1/day, starting 1 week post-stroke) | Displayed significant improvement in skilled reaching and walking behavioral tasks. | |
| Traumatic Brain Injury | Lateral fluid percussion in mice | 2 mg/kg (subcutaneous) at 1, 24, 48h post-injury | Did not mitigate motor deficits or attenuate neuroinflammation/apoptosis. |
Detailed Experimental Protocols
In Vitro: Neurite Outgrowth Assay in PC12 Cells
This protocol is adapted from studies demonstrating the neurotrophic effects of this compound.
-
Cell Seeding: Pheochromocytoma (PC12) cells are seeded in collagen-coated 6-well plates at a suitable density to allow for differentiation over several days.
-
Treatment: Cells are incubated with varying concentrations of this compound (e.g., 10 nM, 50 nM, 0.5 µM). A positive control of NGF (e.g., 50 ng/mL) and a vehicle control (DMSO) are run in parallel.
-
Incubation: The cells are maintained in a humidified incubator at 37°C with 5% CO₂ for 5 days. Media may be changed every 2-3 days.
-
Inhibitor Control: To confirm the role of TrkA, a parallel experiment is conducted where cells are pre-treated with a Trk inhibitor, such as K252a, before the addition of this compound.
-
Imaging: After 5 days, cells are visualized and imaged using a phase-contrast microscope.
-
Quantification: Neurite outgrowth is quantified by counting the percentage of cells bearing neurites. A cell is considered positive if it possesses at least one neurite that is longer than twice the diameter of the cell body. At least 100 cells are counted per condition across triplicate wells.
In Vivo: Middle Cerebral Artery Occlusion (MCAO) Stroke Model
This protocol describes a common workflow for evaluating the neuroprotective and recovery-promoting effects of this compound in a rodent model of ischemic stroke.
-
Animal Model & Pre-training: Adult male rats are trained on motor function tasks such as the skilled forelimb reaching task and the horizontal ladder rung walking task until a stable baseline performance is achieved.
-
MCAO Surgery: An ischemic stroke is induced by transiently occluding the middle cerebral artery, typically via the intraluminal filament method. This creates a reproducible infarct in the motor cortex.
-
Post-operative Recovery & Treatment: Animals are allowed to recover for a set period (e.g., one week). Subsequently, they are divided into treatment and control groups. The treatment group receives this compound (e.g., 2 mg/kg, intraperitoneally, once daily for four days), while the control group receives a vehicle solution.
-
Behavioral Assessment: Motor function is assessed weekly for an extended period (e.g., eight weeks) using the same tasks from the pre-training phase to measure functional recovery.
-
Histological Analysis: At the end of the study, animals are euthanized. Brains are sectioned and stained (e.g., with cresyl violet) to quantify the infarct volume. In some studies, anterograde neuronal tracers like biotinylated dextran amine (BDA) are injected into the uninjured motor cortex to assess corticorubral plasticity and axonal sprouting.
Conclusion and Future Directions
This compound is a selective, cell-permeable TrkA agonist that effectively mimics the neurotrophic and neuroprotective functions of NGF. Its ability to activate pro-survival and pro-plasticity signaling pathways in neurons has been robustly demonstrated in both cell culture and animal models of neurological disease. The quantitative data highlight its potency at nanomolar concentrations for promoting neurite outgrowth and preventing neuronal death. While it shows significant promise for treating ischemic stroke and excitotoxic injury, its efficacy in traumatic brain injury appears limited, suggesting that the therapeutic context is critical. Future research should focus on optimizing dosing regimens, further exploring its therapeutic window in various neurodegenerative models, and investigating potential off-target effects to ensure a comprehensive safety and efficacy profile for clinical translation.
References
The Anti-Angiogenic Properties of Gambogic Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gambogic amide (GA-amide), a derivative of the natural compound gambogic acid, has demonstrated significant anti-angiogenic properties both in vitro and in vivo. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on endothelial cells, the underlying molecular mechanisms, and detailed experimental protocols for its evaluation. The primary mechanism of action involves the suppression of the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling pathway and its downstream effectors, including the AKT/mTOR and PLCγ/Erk1/2 pathways. This guide summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the relevant signaling cascades and experimental workflows to support further research and development of this compound as a potential anti-angiogenic therapeutic agent.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. The VEGF/VEGFR2 signaling pathway is a key regulator of angiogenesis, making it a prime target for anti-cancer therapies. This compound has emerged as a promising small molecule inhibitor of angiogenesis. While initially investigated for its neurotrophic activities as a selective TrkA agonist, recent studies have revealed its potent anti-angiogenic effects, which are independent of TrkA activation.[1] This guide delves into the technical details of these anti-angiogenic properties.
Quantitative Data Summary
The anti-angiogenic effects of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings. Data for the related compound, gambogic acid (GA), is also included for comparative purposes.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | Assay | IC50 Value (µM) | Treatment Duration | Citation |
| This compound | HUVEC | MTS | 0.1269 | 48 h | [1][2] |
| This compound | NhEC | MTS | 0.1740 | 48 h | [1][2] |
| Gambogic Acid | HUVEC | Proliferation Assay | ~0.080 | Not Specified |
HUVEC: Human Umbilical Vein Endothelial Cells; NhEC: Normal Human Brain Microvascular Endothelial Cells; MTS: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
Table 2: Inhibition of Endothelial Cell Migration
| Compound | Cell Line | Assay | Concentration (µM) | Observation | Citation |
| This compound | HUVEC | Wound Healing | 0.2 | Significant inhibition at 12 h | |
| This compound | NhEC | Wound Healing | 0.2 | Significant inhibition at 6 h and 12 h | |
| Gambogic Acid | HUVEC | Wound Healing | 0.010 | Strong inhibition of VEGF-dependent migration |
Table 3: Inhibition of Endothelial Cell Tube Formation
| Compound | Cell Line | Assay | Concentration (µM) | Observation | Citation |
| This compound | HUVEC | Matrigel | 0.2 | Effective suppression of tube formation | |
| This compound | NhEC | Matrigel | 0.2 | Effective suppression of tube formation | |
| Gambogic Acid | HUVEC | Matrigel | 0.050 | ~50% inhibition of tube formation |
Table 4: In Vivo Anti-Angiogenic Activity
| Compound | Model | Assay | Dose | Observation | Citation |
| This compound | Chick Embryo | CAM | 62.8 ng | Reduced capillary number from 56 to 20.3 |
CAM: Chick Chorioallantoic Membrane assay.
Molecular Mechanism of Action
This compound exerts its anti-angiogenic effects primarily by targeting the VEGF/VEGFR2 signaling axis in endothelial cells. This leads to the downregulation of key downstream pathways crucial for endothelial cell proliferation, migration, and survival.
Inhibition of VEGF/VEGFR2 Signaling
This compound has been shown to suppress the expression of both VEGF and its primary receptor, VEGFR2. This upstream inhibition is a critical event that initiates the cascade of anti-angiogenic effects.
Downregulation of AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by VEGFR2, this pathway promotes endothelial cell proliferation. This compound treatment leads to a decrease in the phosphorylation of AKT and mTOR, indicating a downregulation of this pro-angiogenic signaling cascade.
Downregulation of PLCγ/Erk1/2 Pathway
The Phospholipase C gamma (PLCγ)/Extracellular signal-regulated kinase (Erk1/2) pathway is another crucial downstream effector of VEGFR2. This pathway is primarily involved in mediating endothelial cell migration and proliferation. This compound treatment has been demonstrated to reduce the phosphorylation of PLCγ and Erk1/2, thereby inhibiting these key angiogenic processes.
Detailed Experimental Protocols
The following protocols are based on methodologies cited in the literature for assessing the anti-angiogenic properties of this compound.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of this compound on endothelial cells and to calculate the IC50 value.
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Normal Human Brain Microvascular Endothelial Cells (NhECs).
-
Materials:
-
96-well plates
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader (490 nm absorbance)
-
-
Procedure:
-
Seed HUVECs or NhECs in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.15, 0.2, 0.3, 0.4, and 0.5 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells.
-
Cell Lines: HUVECs, NhECs.
-
Materials:
-
6-well plates
-
EGM-2 medium
-
This compound
-
Pipette tip (p200 or p1000)
-
Inverted microscope with a camera
-
-
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of this compound (e.g., 0.2 µM) or vehicle control.
-
Capture images of the wound at 0, 6, and 12 hours.
-
Quantify the wound closure area using image analysis software (e.g., ImageJ).
-
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
-
Cell Lines: HUVECs, NhECs.
-
Materials:
-
96-well plates
-
Matrigel Basement Membrane Matrix
-
EGM-2 medium
-
This compound
-
Inverted microscope with a camera
-
-
Procedure:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Pre-treat HUVECs or NhECs with this compound (e.g., 0.2 µM) or vehicle control for 6 hours.
-
Trypsinize and resuspend the treated cells in basal medium.
-
Seed 1 x 10^4 cells per well onto the Matrigel-coated plate.
-
Incubate for 6 hours at 37°C.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length or the number of branch points using image analysis software.
-
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis.
-
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or sponges
-
This compound solution
-
Bevacizumab (positive control)
-
Stereomicroscope with a camera
-
-
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C with humidity.
-
On embryonic day 3, create a small window in the eggshell to expose the CAM.
-
On day 7, place a sterile filter paper disc or sponge soaked with this compound (e.g., 18.8 and 62.8 ng), bevacizumab (e.g., 40 µg), or vehicle control (DMSO) onto the CAM.
-
Reseal the window and continue incubation for 3 days.
-
On day 10, open the window and observe the blood vessel formation around the disc under a stereomicroscope.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points within a defined area around the disc.
-
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the expression and phosphorylation status of key proteins in the angiogenesis signaling pathways.
-
Cell Lines: HUVECs, NhECs.
-
Materials:
-
6-well plates
-
EGM-2 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-VEGF, anti-VEGFR2, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-phospho-PLCγ, anti-PLCγ, anti-phospho-Erk1/2, anti-Erk1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluence.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.8, and 1.2 µM) or vehicle control for a specified time (e.g., 6 hours).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., β-actin).
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
References
The Dual Signaling Roles of Gambogic Amide: A Technical Guide to Akt and MAPK Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gambogic Amide (GA-amide), a derivative of the natural caged xanthone Gambogic Acid, has emerged as a molecule of significant interest due to its dual and context-dependent effects on critical intracellular signaling pathways. In neuronal cells, it functions as a potent and selective agonist for the Tropomyosin receptor kinase A (TrkA), mimicking the neurotrophic effects of Nerve Growth Factor (NGF) by activating pro-survival Akt and MAPK/ERK cascades.[1][2][3] Conversely, in endothelial cells, GA-amide exhibits potent anti-angiogenic properties by inhibiting the VEGF/VEGFR2 axis and subsequently suppressing the Akt/mTOR and PLCγ/Erk1/2 signaling pathways in a TrkA-independent manner.[4][5] This guide provides an in-depth examination of these divergent downstream signaling mechanisms, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in neurobiology and oncology.
Core Signaling Mechanisms of this compound
This compound's mechanism of action is highly dependent on the cellular context, particularly the expression and role of the TrkA receptor.
TrkA-Dependent Activation in Neuronal Cells
In neuronal cells and cell lines like PC12, GA-amide acts as a selective, non-peptide agonist for the TrkA receptor. It specifically binds to the cytoplasmic juxtamembrane domain of TrkA, inducing receptor dimerization and subsequent tyrosine autophosphorylation. This activation initiates downstream signaling cascades critical for neuronal survival and differentiation.
-
PI3K/Akt Pathway: Activated TrkA recruits and activates Phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt is a crucial mediator of cell survival signals.
-
MAPK/ERK Pathway: The phosphorylation of TrkA also triggers the Ras/Raf/MEK/ERK cascade, a key branch of the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is instrumental in promoting cellular differentiation and neurite outgrowth.
GA-amide robustly provokes the phosphorylation of both Akt and Erk1/2 in a time- and dose-dependent manner, thereby preventing apoptosis and stimulating neurite outgrowth in neuronal cell models.
TrkA-Independent Inhibition in Endothelial Cells
In contrast to its action in neuronal cells, GA-amide inhibits angiogenesis by targeting endothelial cells (ECs) such as Human Umbilical Vein Endothelial Cells (HUVECs). This effect is independent of TrkA, indicating a distinct mechanism of action.
The primary anti-angiogenic mechanism involves the suppression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. By downregulating the expression of VEGF and VEGFR2, GA-amide effectively shuts down the primary pro-angiogenic signal. This leads to the subsequent downregulation and deactivation of two critical downstream pathways:
-
AKT/mTOR Pathway: Inhibition of VEGFR2 signaling prevents the activation of the PI3K/Akt cascade, which in turn deactivates the mammalian Target of Rapamycin (mTOR), a key regulator of cell growth, proliferation, and survival.
-
PLCγ/Erk1/2 Pathway: The suppression of VEGFR2 also blocks the activation of Phospholipase C gamma (PLCγ), which is upstream of the Ras/MAPK (Erk1/2) pathway in this context.
This dual pathway inhibition results in decreased EC proliferation, migration, and tube formation, culminating in a potent anti-angiogenic outcome.
Quantitative Data Summary
The biological effects of this compound have been quantified across various cell lines and assays. The following tables summarize key data points from published studies.
Table 1: Cytotoxicity and Proliferation Inhibition
| Cell Line | Assay Type | Parameter | Value | Reference |
| HUVECs | MTS Assay | IC₅₀ (48h) | 0.1269 µM | |
| NhECs | MTS Assay | IC₅₀ (48h) | 0.1740 µM |
HUVECs: Human Umbilical Vein Endothelial Cells; NhECs: Normal human Endothelial Cells.
Table 2: Neuroprotective and Signaling Activation Effects
| Cell Line/Model | Effect Measured | Parameter | Value | Reference |
| T17 Cells | Apoptosis Prevention | EC₅₀ | 10 nM | |
| T17 Cells | Akt Activation | Effective Conc. | 500 nM | |
| PC12 Cells | Neurite Outgrowth | Effective Conc. | 10-50 nM | |
| MCAO Rat Model | Neuroprotection | Dose | 2 mg/kg (s.c.) |
MCAO: Middle Cerebral Artery Occlusion.
Table 3: Apoptosis Induction in Endothelial Cells
| Cell Line | Treatment | Observation | Reference |
| HUVECs & NhECs | 0.4 - 1.2 µM GA-amide (6h) | Dose-dependent increase in apoptosis | |
| HUVECs & NhECs | 0.4, 0.8, 1.2 µM GA-amide (6h) | Increased expression of cleaved PARP & cleaved caspase-3 |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the signaling pathways of this compound.
Western Blotting for Protein Phosphorylation
This protocol is used to detect the phosphorylation status of key signaling proteins like Akt and Erk1/2.
-
Cell Treatment: Culture cells (e.g., T17, HUVECs) to 70-80% confluency. Serum-starve cells for 12-24 hours if necessary to reduce basal signaling. Treat cells with various concentrations of this compound or vehicle control (DMSO) for specified time points (e.g., 30 minutes for acute signaling, 6 hours for expression changes).
-
Lysis: Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape the cell lysate and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (e.g., 10% or 12%). Run electrophoresis to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk1/2) overnight at 4°C with gentle agitation. Antibodies are typically diluted in 5% BSA/TBST.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ. Phosphorylated protein levels are normalized to their corresponding total protein levels.
Cell Viability (MTS) Assay
This assay is used to determine the cytotoxic effects of GA-amide and calculate IC₅₀ values.
-
Cell Seeding: Seed cells (e.g., HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 0.5 µM) for a specified duration (e.g., 48 hours). Include vehicle-only wells as a control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C. The MTS compound is bioreduced by viable cells into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log concentration of GA-amide and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value using software like GraphPad Prism.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0.4, 0.8, 1.2 µM) for the indicated time (e.g., 6 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin-EDTA. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.
References
- 1. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Gambogic Amide with the TrkA Juxtamembrane Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between Gambogic Amide (GA), a selective small-molecule agonist, and the juxtamembrane domain of the Tropomyosin receptor kinase A (TrkA). This document consolidates quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to serve as a valuable resource for researchers in neurobiology and drug development.
Introduction
Nerve Growth Factor (NGF) is a critical neurotrophin involved in the survival, development, and function of neurons, primarily signaling through its high-affinity receptor, TrkA[1][2]. The therapeutic potential of targeting the NGF-TrkA pathway is significant, yet the clinical use of NGF is hampered by its poor pharmacokinetic properties and induction of hyperalgesia[3]. This compound, a derivative of gambogic acid, has emerged as a promising non-peptide, small-molecule agonist of TrkA that circumvents these limitations[3][4]. Unlike NGF, which binds to the extracellular domain of TrkA, this compound interacts with the intracellular juxtamembrane domain, inducing receptor dimerization and autophosphorylation, thereby activating downstream neurotrophic signaling pathways. This guide delves into the specifics of this unique interaction.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the interaction of this compound with TrkA and its cellular effects.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Cell/System | Reference |
| Binding Affinity (Kd) | 75 nM | TrkA-expressing cells | |
| Neurite Outgrowth | 10-50 nM | PC12 cells | |
| TrkA Phosphorylation | 0.5 µM | Primary hippocampal neurons | |
| Inhibition of Glutamate-Induced Cell Death | Not specified | Neuronal cells |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Outcome | Reference |
| Kainic Acid-Induced Neuronal Death | 2 mg/kg/day (systemic) | Substantially diminished neuronal cell death | |
| Transient Middle Cerebral Artery Occlusion (Stroke) | 2 mg/kg/day (systemic) | Reduced infarct volume | |
| Fracture Healing | 2 mg/kg/day (subcutaneous) | Improved fracture healing | |
| Load-Induced Bone Formation | 0.4 mg/kg (single dose) | Enhanced bone formation |
Molecular Mechanism of Action
This compound acts as a selective agonist for the TrkA receptor. Its mechanism of action is distinct from that of the natural ligand, NGF.
-
Binding Site : this compound binds to the cytoplasmic juxtamembrane domain of the TrkA receptor. This was determined through studies using truncated TrkA mutants, where deletion of the intracellular domain, but not the extracellular domain, abolished binding.
-
Dimerization and Activation : The binding of this compound to the juxtamembrane region induces a conformational change that promotes the dimerization of TrkA receptors. This dimerization is a critical step for receptor activation.
-
Autophosphorylation : Upon dimerization, the intracellular kinase domains of the TrkA receptors trans-phosphorylate each other on specific tyrosine residues. Key phosphorylation sites include Y490 and Y751.
-
Downstream Signaling : The phosphorylated tyrosine residues serve as docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for mediating the neuroprotective and neurotrophic effects of TrkA activation.
Interestingly, some evidence suggests that this compound may also act as an allosteric activator, facilitating NGF's activity. This could imply a more complex regulatory mechanism than simple agonism.
Signaling Pathway
The activation of TrkA by this compound initiates a cascade of intracellular events that promote neuronal survival and growth.
Figure 1: Signaling pathway of TrkA activation by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and the TrkA juxtamembrane domain.
This protocol is used to determine if this compound induces the dimerization of TrkA receptors.
Figure 2: Workflow for Co-Immunoprecipitation Assay.
Protocol:
-
Cell Culture and Treatment : Culture TrkA-expressing cells (e.g., PC12 or transfected HEK293 cells) to 80-90% confluency. Treat the cells with this compound (e.g., 0.5 µM), NGF (e.g., 50 ng/mL) as a positive control, and DMSO as a negative control for 30 minutes.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Immunoprecipitation : Incubate the cell lysates with an anti-TrkA antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing and Elution : Pellet the beads by centrifugation and wash them three to five times with lysis buffer. Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting : Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-TrkA antibody to detect both monomeric and dimeric forms of the receptor.
This protocol is used to assess the activation of TrkA and its downstream signaling pathways.
Protocol:
-
Cell Treatment and Lysis : Treat cells as described in the co-immunoprecipitation protocol. Lyse the cells in a denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting : Load equal amounts of protein for each sample onto an SDS-PAGE gel. After electrophoresis and transfer, probe the membranes with primary antibodies specific for phosphorylated TrkA (e.g., anti-p-TrkA Y490, anti-p-TrkA Y751), phosphorylated Akt (anti-p-Akt), and phosphorylated ERK1/2 (anti-p-ERK1/2).
-
Detection and Analysis : Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. To normalize for protein loading, re-probe the membranes with antibodies against total TrkA, total Akt, and total ERK1/2.
This assay evaluates the biological effect of this compound on neuronal differentiation.
Protocol:
-
Cell Seeding : Seed PC12 cells onto collagen-coated plates at a low density.
-
Treatment : Treat the cells with varying concentrations of this compound (e.g., 10-50 nM). Include NGF as a positive control and DMSO as a negative control.
-
Incubation : Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging and Analysis : Capture images of the cells using a microscope. A cell is considered differentiated if it possesses at least one neurite that is longer than the diameter of the cell body. Quantify the percentage of differentiated cells.
This experiment helps to pinpoint the binding site of this compound on the TrkA receptor.
Figure 3: Workflow for In Vitro Binding Assay.
Protocol:
-
Construct Design : Create expression vectors for full-length TrkA and various truncated mutants (e.g., extracellular domain deleted, intracellular domain deleted, juxtamembrane domain deleted), each tagged with a fluorescent protein like GFP.
-
Transfection and Lysis : Transfect these constructs into a suitable cell line (e.g., HEK293). After 24-48 hours, lyse the cells.
-
Pull-down Assay : Incubate the cell lysates with this compound that has been immobilized on beads (e.g., sepharose beads).
-
Washing and Elution : Wash the beads to remove non-specifically bound proteins. Elute the proteins that specifically bind to the this compound beads.
-
Western Blotting : Analyze the eluted proteins by Western blotting using an anti-GFP antibody. The presence of a band indicates that the corresponding TrkA construct can bind to this compound.
Conclusion
This compound represents a significant advancement in the development of therapeutics targeting the NGF-TrkA signaling pathway. Its unique mechanism of action, involving direct binding to the TrkA juxtamembrane domain, offers a promising strategy for achieving selective TrkA activation while potentially avoiding the adverse effects associated with NGF administration. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the design of novel small-molecule Trk receptor modulators. The continued exploration of the precise structural basis of the this compound-TrkA interaction will be crucial for optimizing the efficacy and selectivity of this class of compounds.
References
- 1. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TrkA agonist this compound augments skeletal adaptation to mechanical loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Gambogic Amide: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogic amide, a derivative of the natural product gambogic acid, has emerged as a molecule of significant interest in medicinal chemistry.[1][2] Initially identified as a potent agonist of the Tropomyosin receptor kinase A (TrkA), it has demonstrated promising neurotrophic and neuroprotective activities.[3][4][5] Subsequent research has unveiled its multifaceted pharmacological profile, including potent anti-angiogenic and anticancer properties, some of which are independent of its action on TrkA. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers engaged in the development of novel therapeutics based on this scaffold. We will delve into the quantitative data from various studies, detail the experimental protocols for its synthesis and biological evaluation, and visualize the key signaling pathways it modulates.
Core Structure and Chemical Synthesis
Gambogic acid, the precursor to this compound, is a caged xanthone isolated from the resin of the Garcinia hanburyi tree. The synthesis of this compound and its derivatives typically involves the modification of the C-30 carboxyl group of gambogic acid.
Synthesis of this compound
A general and efficient method for the synthesis of this compound involves the coupling of gambogic acid with an amine source, often ammonium chloride, in the presence of coupling agents.
Experimental Protocol: Synthesis of this compound
-
Drying: Gambogic acid is vacuum-dried for 3 hours to remove any residual moisture, which can interfere with the reaction.
-
Reaction Mixture: In a reaction vessel, combine dried gambogic acid, 1-hydroxybenzotriazole (HOBt), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and ammonium chloride. A common molar ratio is 1:1.2:1.1:1.3 (Gambogic Acid:HOBt:EDCI:Ammonium Chloride).
-
Solvent: Add dimethylformamide (DMF) as the solvent.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Precipitation: Add water to the reaction mixture to precipitate the crude this compound.
-
Purification: The crude product is then purified by silica gel column chromatography to yield high-purity this compound.
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on the structural modifications of the parent molecule. The primary points of modification include the C-30 amide group, the prenyl side chains, and the α,β-unsaturated ketone system.
Modifications at the C-30 Amide Position
The amide functionality at the C-30 position is crucial for the biological activity of these compounds. Studies have shown that the nature of the substituent on the amide nitrogen can significantly influence cytotoxicity and anti-angiogenic properties.
Table 1: Cytotoxicity of C-30 Amide Derivatives of Gambogic Acid
| Compound | R Group (at C-30 Amide) | Bel-7402 IC50 (µM) | HepG2 IC50 (µM) |
| This compound | H | 0.59 | - |
| Derivative 23 | -CH2CH2OH | 0.045 | 0.067 |
| Derivative 24 | -CH2CH2CH2OH | 0.086 | 0.12 |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
The data in Table 1 suggests that the introduction of a hydroxylated alkyl chain at the C-30 amide can significantly enhance the cytotoxic activity against hepatocellular carcinoma cell lines compared to the unsubstituted amide.
Modifications of the Prenyl Side Chains and Other Moieties
Modifications to the prenyl side chains and other parts of the gambogic acid scaffold have also been explored to improve activity and solubility.
Table 2: Anti-angiogenic and Antiproliferative Activities of Gambogic Acid Derivatives
| Compound | Modification | Anti-angiogenic Rate (%) at 1 µM (Zebrafish) | HUVEC Migration Inhibition (%) at 0.5 µM | HUVEC Tube Formation Inhibition (%) at 0.5 µM | HUVEC IC50 (µM) |
| Gambogic Acid (GA) | - | 25-50 | - | 26.1 | 0.94 |
| Derivative 4 | Esterification at C-30 | 25-50 | - | 43.5 | - |
| Derivative 32 | Amide at C-30 | 25-50 | - | 39.1 | - |
| Derivative 35 | Amide at C-30 | 25-50 | Potent | 37.0 | - |
| Derivative 36 | Epoxidation of prenyl chains of derivative 35 | 25-50 | More potent than GA | 56.5 | 1.29 |
These results indicate that both ester and amide modifications at the C-30 position, as well as modifications of the prenyl chains, can lead to potent anti-angiogenic compounds, with some derivatives showing superior activity to the parent gambogic acid.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary target is the TrkA receptor, but it also influences other pathways involved in cell survival, proliferation, and angiogenesis.
TrkA Signaling Pathway
This compound is a potent and selective agonist of TrkA. It binds to the cytoplasmic juxtamembrane domain of the TrkA receptor, inducing its dimerization and subsequent autophosphorylation. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and differentiation.
Anti-Angiogenic Signaling Pathway
This compound also exhibits potent anti-angiogenic effects, which can be independent of TrkA activation. It has been shown to suppress the VEGF/VEGFR2 signaling pathway, a critical regulator of angiogenesis. This suppression leads to the downregulation of downstream pathways like AKT/mTOR and PLCγ/Erk1/2, ultimately inhibiting endothelial cell proliferation, migration, and tube formation.
Experimental Protocols for Biological Evaluation
The biological activities of this compound and its derivatives are assessed using a variety of in vitro assays. Detailed protocols for some of the key experiments are provided below.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (or vehicle control) for 48 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
In Vitro Angiogenesis Assay (HUVEC Tube Formation Assay)
This assay assesses the ability of compounds to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).
Protocol:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Seed HUVECs (1 x 10^4 cells/well) onto the Matrigel-coated wells in the presence of various concentrations of the this compound derivative or vehicle control.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Visualization: Visualize the tube formation using an inverted microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length or the number of branch points using image analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis by the compounds.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for a specified period (e.g., 6 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Workflow for SAR Studies
The general workflow for conducting SAR studies on this compound derivatives involves a cyclical process of design, synthesis, and biological evaluation.
Conclusion
The structure-activity relationship of this compound is a rich and evolving field of study. The core xanthone scaffold provides a versatile platform for chemical modification, leading to derivatives with a wide range of biological activities. The C-30 amide position has been identified as a key site for modification to enhance potency. Furthermore, the dual mechanism of action, involving both TrkA agonism and TrkA-independent anti-angiogenic effects, makes this class of compounds particularly attractive for the development of novel therapeutics for neurodegenerative diseases and cancer. This guide provides a foundational understanding of the SAR of this compound, which will be invaluable for researchers aiming to design and synthesize the next generation of drugs based on this promising natural product derivative. Further exploration into the binding kinetics and in vivo efficacy of novel analogs will be crucial for translating the potential of this compound into clinical applications.
References
- 1. Synthesis and evaluation of gambogic acid derivatives as antitumor agents. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Gambogic Amide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogic Amide (GA-amide), a derivative of Gambogic Acid, is a potent small molecule with demonstrated anti-angiogenic and neurotrophic properties.[1][2] It has been identified as a selective agonist of the TrkA receptor, activating downstream signaling pathways such as PI3K/Akt and MAPK.[3] In cancer research, GA-amide has been shown to inhibit the proliferation of endothelial cells, induce apoptosis, and suppress angiogenesis by targeting the VEGF/VEGFR2 signaling axis. These characteristics make this compound a compound of significant interest for therapeutic development in oncology and neurodegenerative diseases.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, apoptosis, and relevant signaling pathways.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer/Cell Type | IC50 Value (µM) | Treatment Duration (h) | Assay | Reference |
| HUVECs | Human Umbilical Vein Endothelial Cells | 0.1269 | 48 | MTS | |
| NhECs | Normal Human Endothelial Cells | 0.1740 | 48 | MTS |
Apoptosis Induction by this compound in Endothelial Cells
| Cell Line | GA-amide Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) | Reference |
| HUVECs | 0.4 | Increased | 6 | |
| HUVECs | 0.8 | Increased | 6 | |
| HUVECs | 1.2 | Increased | 6 | |
| NhECs | 0.4 | Increased | 6 | |
| NhECs | 0.8 | Increased | 6 | |
| NhECs | 1.2 | Increased | 6 |
Experimental Protocols
Cell Culture and Treatment
This initial step is crucial for all subsequent in vitro assays.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other desired cell line
-
Endothelial Cell Growth Medium-2 (EBM-2) supplemented with 2% Fetal Bovine Serum (FBS) and growth factors
-
This compound (prepare stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells in EBM-2 medium in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction) at a predetermined density. Allow cells to adhere overnight.
-
Prepare working solutions of this compound by diluting the DMSO stock in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically <0.1%).
-
Remove the existing medium and replace it with the medium containing different concentrations of this compound or a vehicle control (medium with DMSO).
-
Incubate the cells for the desired time points (e.g., 6, 24, or 48 hours) before proceeding with subsequent assays.
References
- 1. This compound inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vitro Evaluation of Gambogic Amide Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gambogic Amide (GA-amide) is a derivative of Gambogic Acid, the primary active component of gamboge resin. It has garnered significant interest in the scientific community for its potent biological activities. Primarily, GA-amide is recognized as a selective agonist of the Tropomyosin receptor kinase A (TrkA), initiating downstream signaling cascades that play crucial roles in neuronal survival and differentiation.[1][2][3] Interestingly, recent studies have also unveiled its anti-angiogenic properties, which appear to be independent of its TrkA agonistic activity.[4][5]
These application notes provide a comprehensive overview of standard in vitro assays to characterize the biological activities of this compound. The protocols detailed herein are designed to enable researchers to reliably assess its effects on cell viability, apoptosis, and key signaling pathways.
Mechanism of Action
This compound primarily functions as a selective agonist for the TrkA receptor. Unlike the native ligand, Nerve Growth Factor (NGF), GA-amide is a small molecule that can cross the blood-brain barrier. It binds to the juxtamembrane domain of TrkA, inducing its dimerization and subsequent autophosphorylation. This activation triggers downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are critical for promoting cell survival and neurite outgrowth.
In addition to its neurotrophic activities, this compound has been shown to possess anti-angiogenic effects. This activity is mediated through the suppression of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. This, in turn, leads to the downregulation of the AKT/mTOR and PLCγ/Erk1/2 signaling pathways in endothelial cells.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data from various in vitro studies on this compound.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Cell Type | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | MTS | 0.1269 | 48 | |
| NhEC | Normal Human Endothelial Cells | MTS | 0.1740 | 48 |
Table 2: Induction of Apoptosis
| Cell Line | Treatment Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) | Assay Method | Reference |
| HUVEC | 0.4 | Increased | 6 | Annexin V/PI Staining | |
| HUVEC | 0.8 | Increased | 6 | Annexin V/PI Staining | |
| HUVEC | 1.2 | Increased | 6 | Annexin V/PI Staining | |
| NhEC | 0.4 | Increased | 6 | Annexin V/PI Staining | |
| NhEC | 0.8 | Increased | 6 | Annexin V/PI Staining | |
| NhEC | 1.2 | Increased | 6 | Annexin V/PI Staining |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on the viability of endothelial cells.
Materials:
-
HUVECs or NhECs
-
96-well plates
-
Complete growth medium (EBM-2)
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.15, 0.2, 0.3, 0.4, and 0.5 µM) and a vehicle control (DMSO) for 48 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting the cell viability against the log of the this compound concentration.
MTS Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is designed to quantify the induction of apoptosis by this compound using flow cytometry.
Materials:
-
HUVECs or NhECs
-
6-well plates
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 HUVECs or 1.5 x 10^5 NhECs per well in 6-well plates and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.8, and 1.2 µM) and a vehicle control (DMSO) for 6 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
HUVECs or NhECs
-
6-well plates
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-VEGF, anti-VEGFR2, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed 2 x 10^5 HUVECs or 1.5 x 10^5 NhECs per well in 6-well plates and incubate overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time (e.g., 6 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling pathways modulated by this compound.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs or NhECs
-
96-well plates
-
Matrigel
-
Basal medium
-
This compound (stock solution in DMSO)
-
Inverted microscope with a camera
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
Pre-treat HUVECs or NhECs with a non-toxic concentration of this compound (e.g., 0.2 µM) or vehicle control for 6 hours.
-
Trypsinize and resuspend the cells in basal medium.
-
Seed 1 x 10^4 cells per well onto the Matrigel-coated plate.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software (e.g., ImageJ).
Tube Formation Assay Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Gambogic Amide Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for determining the dose-response curve of Gambogic Amide in a cellular context. It includes methodologies for assessing cell viability and outlines the key signaling pathways affected by the compound.
Introduction
This compound is a derivative of Gambogic Acid, the primary active component of gamboge resin. It is recognized as a potent and selective small-molecule agonist of the Tropomyosin receptor kinase A (TrkA).[1][2] By binding to the cytoplasmic juxtamembrane domain of TrkA, this compound induces receptor dimerization and tyrosine phosphorylation, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK pathways.[1][2][3] This activity gives it robust neurotrophic and neuroprotective properties, making it a compound of interest for studying neurodegenerative diseases and stroke. Additionally, emerging research has highlighted its anti-angiogenic effects.
The determination of a dose-response curve is a critical step in characterizing the biological activity of a compound like this compound. This process establishes the relationship between the concentration of the drug and its observed effect on a cell population, typically measured as cell viability or cytotoxicity. The resulting curve is used to calculate key parameters such as the IC50 (half-maximal inhibitory concentration), which quantifies the compound's potency. This application note provides a comprehensive protocol for determining the dose-response curve of this compound using the MTT assay, a reliable and widely used colorimetric method for assessing cell metabolic activity.
Signaling Pathways and Mechanism of Action
This compound primarily functions by activating the TrkA receptor, mimicking the action of Nerve Growth Factor (NGF). This activation initiates a cascade of intracellular signaling events crucial for neuronal survival and differentiation. Furthermore, studies have shown that this compound can influence angiogenesis by modulating VEGF/VEGFR2 signaling, although this effect may be TrkA-independent in some contexts.
TrkA Signaling Pathway Activation
The binding of this compound to the TrkA receptor leads to the activation of two principal downstream pathways:
-
PI3K/Akt Pathway: Phosphorylation of TrkA creates docking sites for adaptor proteins that recruit and activate Phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, leading to the activation of Akt, a key kinase that promotes cell survival by inhibiting pro-apoptotic proteins.
-
Ras/MAPK Pathway: Activated TrkA also recruits adaptor proteins like Shc, which in turn activate the Ras/Raf/MEK/ERK (MAPK) cascade. This pathway is primarily involved in regulating gene expression related to cell proliferation, differentiation, and neurite outgrowth.
Experimental Protocol: Dose-Response Curve Determination via MTT Assay
This protocol outlines the steps to assess the effect of this compound on the viability of adherent cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The principle of this assay is the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents
-
This compound (stored at -20°C or -80°C)
-
Cell line of interest (e.g., PC12, HUVEC, or various cancer cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS, store protected from light at 4°C)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-600 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture and harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000–10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for "cells only" (untreated control) and "medium only" (background control).
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to attach.
Day 2: this compound Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common starting range for screening is 0.1 µM to 10 µM.
-
Carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing the respective this compound concentrations to the appropriate wells. Add fresh medium with the same percentage of DMSO as the highest concentration drug well to the "untreated control" wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 4 (assuming 48h incubation): MTT Assay
-
After incubation, carefully aspirate the drug-containing medium.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
After incubation, purple formazan crystals should be visible in viable cells.
-
Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
Data Acquisition and Analysis
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).
-
Data Normalization:
-
Subtract the average absorbance of the "medium only" wells (background) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
-
Dose-Response Curve:
-
Plot the % Viability (Y-axis) against the log of the this compound concentration (X-axis).
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.
-
Data Presentation
Quantitative data should be summarized for clarity and comparison. The IC50 value, which represents the concentration of this compound required to inhibit 50% of cell viability, is the primary endpoint.
Table 1: Example IC50 Values for this compound and Related Compounds
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| This compound | HUVEC | MTS | 48h | 0.1269 | |
| This compound | NhEC | MTS | 48h | 0.1740 | |
| Gambogic Acid | Bel-7402 | - | - | 0.59 | |
| Gambogic Acid | A549 | - | - | 0.74 | |
| Gambogic Acid | HepG2 | - | - | 0.24 | |
| Gambogic Acid | MDA-MB-231 | CCK-8 | - | < 1.59 |
Note: The specific IC50 value can vary significantly depending on the cell line, assay method, and experimental conditions.
Conclusion
This application note provides a robust framework for determining the dose-response curve of this compound. The detailed MTT assay protocol and accompanying signaling pathway information will enable researchers to accurately characterize the compound's potency and cellular effects. Precise execution of this protocol is essential for generating reliable and reproducible data, which is fundamental for further preclinical and drug development studies.
References
Application Notes and Protocols: Neurite Outgrowth Assay Using Gambogic Amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gambogic Amide (GA), a selective TrkA receptor agonist, to promote neurite outgrowth in neuronal cell cultures. Detailed protocols for quantitative analysis and investigation of the underlying signaling pathways are included.
Introduction
This compound is a small molecule that has been identified as a selective agonist for the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3] By binding to the intracellular juxtamembrane domain of TrkA, this compound mimics the neurotrophic effects of NGF, inducing receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades.[1][2] Notably, it activates the PI3K/Akt and MAPK signaling pathways, which are crucial for neuronal survival, differentiation, and neurite outgrowth. Studies have demonstrated that this compound potently induces neurite outgrowth in PC12 cells and primary neurons at nanomolar concentrations, making it a valuable tool for neuroscience research and a potential therapeutic agent for neurodegenerative diseases.
Key Features of this compound in Neurite Outgrowth:
-
Selective TrkA Agonist: Specifically activates the TrkA receptor, not TrkB or TrkC.
-
NGF Mimetic: Induces downstream signaling pathways similar to NGF.
-
Potent Induction of Neurite Outgrowth: Effective at low nanomolar concentrations.
-
Neuroprotective Effects: Prevents neuronal cell death induced by neurotoxins.
Quantitative Data Summary
The following tables summarize the dose-dependent and time-dependent effects of this compound on neurite outgrowth and related signaling events based on published data.
Table 1: Dose-Dependent Effect of this compound on Neurite Outgrowth in PC12 Cells
| This compound Concentration | Observation | Reference |
| 10-50 nM | Sufficient to provoke substantial neurite sprouting. | |
| 0.5 µM | Induced evident neurite outgrowth after 5 days of treatment. |
Table 2: Effect of this compound on Downstream Signaling Pathways
| Target Protein | Treatment Condition | Observation | Reference |
| Erk1/2 | 0.5 µM GA for 30 min in T17 cells | Robust phosphorylation | |
| Akt | 0.5 µM GA for 30 min in T17 cells | Robust phosphorylation | |
| Akt | 500 nM GA in hippocampal neurons | Time-dependent activation | |
| Akt | 30-min treatment in hippocampal neurons | Dose-dependent activation |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound-induced neurite outgrowth.
Caption: this compound binds to the TrkA receptor, initiating downstream signaling.
Experimental Workflow
The following diagram outlines the general workflow for a neurite outgrowth assay using this compound.
Caption: A typical workflow for assessing neurite outgrowth induced by this compound.
Experimental Protocols
Cell Culture and Plating
This protocol describes the culture and plating of PC12 cells, a common model for neurite outgrowth studies.
Materials:
-
PC12 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Poly-L-lysine
-
6-well or 24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Coat tissue culture plates with 0.1 mg/mL poly-L-lysine overnight at 37°C. Aspirate and wash twice with sterile water. Allow plates to dry completely before use.
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, harvest cells and seed them onto poly-L-lysine coated plates at a density of 1 x 10^5 cells/mL.
-
Allow cells to adhere for 24 hours before treatment.
This compound Treatment
Materials:
-
This compound (stock solution in DMSO)
-
Serum-free cell culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 10 nM, 25 nM, 50 nM).
-
Remove the culture medium from the plated cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 48-72 hours) at 37°C and 5% CO2.
Neurite Outgrowth Quantification
This protocol provides a method for fixing, staining, and quantifying neurite outgrowth.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain
-
Fluorescence microscope with imaging software
Procedure:
-
After treatment, gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and number of neurites per cell using image analysis software (e.g., ImageJ with the NeuronJ plugin). A common metric is the percentage of cells bearing neurites longer than two cell body diameters.
Cell Viability Assay
A multiplexed assay can be performed to assess cell viability and neurite outgrowth simultaneously.
Materials:
-
Neurite Outgrowth Staining Kit (containing a cell membrane stain and a cell viability indicator like Calcein AM).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Prepare a 1x staining solution containing both the cell membrane stain and the cell viability indicator in PBS.
-
Remove the culture medium and add the staining solution to each well.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (green for viability, red/orange for cell membrane/neurites) or visualize under a fluorescence microscope.
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the activation of key signaling proteins.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Erk1/2, anti-Erk1/2, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
After treatment with this compound for the desired time (e.g., 30 minutes), wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Logical Relationship of Experiments
The following diagram illustrates how the different experimental protocols are interconnected to provide a comprehensive understanding of this compound's effect on neurite outgrowth.
Caption: Relationship between phenotypic and mechanistic assays for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability and Apoptosis Assays with Gambogic Amide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the effects of Gambogic Amide on cell viability and apoptosis. Detailed protocols for key assays are provided, along with data interpretation guidelines and visualizations of relevant biological pathways and experimental workflows.
This compound, a derivative of Gambogic Acid, is a compound of interest for its potential therapeutic applications, including its neurotrophic and anti-angiogenic properties.[1][2] Understanding its impact on cell viability and its ability to induce programmed cell death (apoptosis) is crucial for its development as a therapeutic agent.
Mechanism of Action: Induction of Apoptosis
This compound has been shown to induce apoptosis in various cell types, including Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Endothelial Cells (NhECs).[1] The parent compound, Gambogic Acid, is known to induce apoptosis through multiple pathways, including the activation of caspases, modulation of the Bcl-2 family of proteins, and inhibition of signaling pathways such as NF-κB and PI3K/AKT.[3][4] this compound has been observed to induce apoptosis in a dose-dependent manner, leading to the cleavage of PARP and caspase-3, key markers of apoptosis.
Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound signaling pathway in endothelial cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and apoptosis in endothelial cells.
Table 1: Cell Viability (IC50) of this compound
| Cell Line | Incubation Time | IC50 Value (µM) | Citation |
| HUVECs | 48 hours | 0.1269 | |
| NhECs | 48 hours | 0.1740 |
Table 2: Apoptosis Induction by this compound in Endothelial Cells (6-hour treatment)
| Cell Line | This compound (µM) | % Apoptotic Cells (Early + Late) | Citation |
| HUVECs | 0.4 | ~15% | |
| HUVECs | 0.8 | ~25% | |
| HUVECs | 1.2 | ~40% | |
| NhECs | 0.4 | ~10% | |
| NhECs | 0.8 | ~20% | |
| NhECs | 1.2 | ~35% |
Experimental Protocols
Cell Viability Assessment: MTS Assay
This protocol is for determining the effect of this compound on cell proliferation and viability using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
-
This compound
-
Target cells (e.g., HUVECs, NhECs)
-
96-well plates
-
Complete culture medium
-
MTS reagent
-
Microplate reader
References
- 1. This compound inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Studies of Gambogic Amide in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo methodologies for evaluating Gambogic Amide (GA-amide), a derivative of Gambogic Acid, in murine models. The protocols detailed below are synthesized from peer-reviewed research and are intended to guide the design and execution of preclinical studies investigating the neurotrophic and anti-tumor properties of this compound.
Compound Profile: this compound
This compound is a potent and selective small molecule agonist of the Tropomyosin receptor kinase A (TrkA). Its activation of TrkA triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for neuronal survival and differentiation[1][2]. Beyond its neurotrophic effects, GA-amide has also demonstrated significant anti-tumor and anti-angiogenic activities[3][4]. It has been shown to penetrate the blood-brain barrier, making it a promising candidate for neurological and oncological applications[3].
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of this compound in mice, focusing on neuroprotective and anti-tumor efficacy.
Table 1: Neuroprotective Efficacy of this compound in Mice
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Kainic Acid-induced neuronal cell death | 2 mg/kg, s.c. | Substantially diminished hippocampal neuronal cell death. | |
| Transient Middle Cerebral Artery Occlusion (MCAO) | 2 mg/kg, administered 5 min before reperfusion | Significantly reduced infarct volume. |
Table 2: Anti-Tumor Efficacy of this compound in Mice
| Animal Model | Dosage and Administration | Key Findings | Reference |
| GSC-derived subcutaneous xenograft | 2 mg/kg, i.p. daily for 11 days | Significantly inhibited tumor growth. | |
| GSC2-derived intracranial xenografts | 1 mg/kg, i.v. daily for 13 days | Prolonged survival times of treated mice. | |
| Transgenic mouse model of glioma | Not specified | Exhibited significant efficacy in inhibiting tumor growth. |
Experimental Protocols
General Guidelines for In Vivo Studies
-
Animal Models: Commonly used mouse strains for xenograft studies include athymic nude mice or NOD-SCID mice to prevent graft rejection. For neurodegenerative models, C57BL/6 mice are often utilized.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Compound Preparation: The solubility of this compound should be determined to prepare a suitable vehicle for administration (e.g., DMSO, saline, or a combination).
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Subcutaneous Xenograft Model
This protocol outlines the methodology for assessing the anti-tumor effects of this compound in a subcutaneous glioma xenograft mouse model.
Materials:
-
This compound
-
Glioma stem-like cells (GSCs) or other cancer cell lines
-
Athymic nude mice (6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS and cell culture medium
-
Calipers for tumor measurement
-
Appropriate vehicle for GA-amide dissolution
Procedure:
-
Cell Preparation: Culture GSCs under appropriate conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer this compound intraperitoneally (i.p.) at a dose of 2 mg/kg daily.
-
Control Group: Administer an equivalent volume of the vehicle.
-
-
Efficacy Evaluation: Continue treatment for a predefined period (e.g., 11 days). Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Protocol 2: Evaluation of Neuroprotective Effects in a Stroke Model
This protocol describes the methodology for assessing the neuroprotective properties of this compound in a transient Middle Cerebral Artery Occlusion (MCAO) mouse model of stroke.
Materials:
-
This compound
-
C57BL/6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Laser-Doppler flowmetry equipment
-
Appropriate vehicle for GA-amide dissolution
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Procedure:
-
MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specified duration (e.g., 2 hours).
-
Drug Administration: 5 minutes before the onset of reperfusion (removal of the filament), administer a single dose of this compound (2 mg/kg) or vehicle.
-
Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion.
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement:
-
Euthanize the mice and harvest the brains.
-
Slice the brain into coronal sections.
-
Stain the sections with TTC. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for in vivo studies.
Caption: Signaling pathways activated and suppressed by this compound.
Caption: General workflow for in vivo studies of this compound.
References
- 1. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The tumor-enriched small molecule this compound suppresses glioma by targeting WDR1-dependent cytoskeleton remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenesis Studies
Introduction
The Chick Chorioallantoic Membrane (CAM) assay is a well-established in vivo model for studying angiogenesis and evaluating the efficacy of pro- and anti-angiogenic compounds.[1][2][3] The CAM is the highly vascularized extraembryonic membrane of the chicken embryo, which facilitates gas exchange and nutrient transport.[2][4] Its accessibility, rapid development, and cost-effectiveness make it an ideal platform for screening potential drug candidates and investigating the mechanisms of angiogenesis. This model serves as a crucial intermediate step between in vitro cell culture experiments and more complex in vivo animal models, aligning with the "Three Rs" principle of animal research (Replacement, Reduction, and Refinement).
Principle of the Assay
The CAM assay involves the application of a test substance directly onto the developing chorioallantoic membrane. The subsequent effect on the formation of new blood vessels is then observed and quantified. Anti-angiogenic compounds will induce an avascular zone or a reduction in vessel density and branching at the site of application. The assay can be performed using two main approaches: the in ovo method, where the embryo develops within the eggshell, and the ex ovo method, where the embryo is cultured outside the shell.
Applications in Anti-Angiogenesis Research
The CAM assay is a versatile tool with numerous applications in the field of anti-angiogenesis research, including:
-
Screening of novel anti-angiogenic compounds: The assay is widely used for the large-scale screening of synthetic compounds, natural products, and drug formulations for their potential to inhibit blood vessel formation.
-
Studying the mechanism of action: Researchers can use the CAM model to investigate the molecular pathways through which anti-angiogenic agents exert their effects.
-
Evaluating anti-tumor activity: Since tumor growth is highly dependent on angiogenesis, the CAM assay can be used to assess the anti-angiogenic and anti-tumor properties of cancer therapeutics. Tumor cells can be grafted onto the CAM to study their growth and the effect of anti-cancer drugs on tumor-induced angiogenesis.
-
Drug delivery system evaluation: The model can be employed to test the efficacy and delivery of anti-angiogenic drugs encapsulated in various nanoparticle or hydrogel formulations.
Quantitative Data Presentation
The anti-angiogenic effects observed in the CAM assay can be quantified using various parameters. The data is often presented as a percentage of inhibition compared to a control group.
Table 1: Quantitative Analysis of Anti-Angiogenic Effects of Flavonols using CAM Assay
| Compound (10 nmol/egg) | Inhibition of Angiogenesis (%) |
| Galangin | 65.2 ± 5.1 |
| Kaempferol | 72.8 ± 6.3 |
| Quercetin | 81.5 ± 7.9 |
| Myricetin | 85.3 ± 8.2 |
| Control (Vehicle) | 0 |
Table 2: Quantification of Anti-Angiogenic Activity of Flunarizine in the CAM Assay
| Treatment | Concentration (M) | Number of Branching Points | Angiogenic Score |
| Control | - | 45.33 ± 2.13 | 2.83 ± 0.16 |
| VEGF (500 pM) | - | 68.17 ± 2.48 | 4.83 ± 0.16 |
| Bevacizumab | 10⁻⁶ | 28.50 ± 1.70 | 1.67 ± 0.21 |
| Flunarizine | 10⁻⁶ | 39.17 ± 1.94 | 2.50 ± 0.22 |
| Flunarizine | 10⁻⁵ | 31.83 ± 1.57 | 1.83 ± 0.16 |
| Flunarizine | 10⁻⁴ | 24.67 ± 1.33 | 1.33 ± 0.21 |
Experimental Workflow and Signaling Pathways
Experimental Workflow of the CAM Assay
The general workflow for a CAM assay involves several key steps from egg incubation to data analysis.
Caption: A flowchart illustrating the key stages of the Chick Chorioallantoic Membrane (CAM) assay.
Key Signaling Pathways in Angiogenesis
Angiogenesis is a complex process regulated by a balance of pro- and anti-angiogenic factors that activate several signaling cascades. The CAM assay is an effective model to study the modulation of these pathways by test compounds.
References
- 1. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contractlaboratory.com [contractlaboratory.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of TrkA Phosphorylation by Gambogic Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogic Amide (GA), a derivative of gambogic acid, is a potent and selective small molecule agonist of the Tropomyosin receptor kinase A (TrkA).[1][2] Unlike the natural ligand, Nerve Growth Factor (NGF), this compound interacts with the cytoplasmic juxtamembrane domain of the TrkA receptor, inducing its dimerization and subsequent autophosphorylation.[1][3][4] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for neuronal survival, differentiation, and neurite outgrowth. The study of this compound-induced TrkA phosphorylation is pivotal for understanding its neuroprotective and neurotrophic effects, and for the development of therapeutics for neurodegenerative diseases and stroke. Western blotting is a fundamental technique to qualitatively and quantitatively assess the phosphorylation status of TrkA in response to this compound treatment.
Data Presentation
The following table summarizes representative quantitative data from western blot analysis of TrkA phosphorylation and downstream signaling activation upon treatment with this compound. The data is expressed as a fold change relative to the vehicle control, normalized to total protein levels.
| Cell Line | Treatment | Phosphorylated Protein | Fold Change vs. Control (Mean ± SD) | Reference |
| HUVEC | 0.2 µM GA-amide (6h) | p-TrkA | Enhanced Phosphorylation | |
| NhEC | 0.2 µM GA-amide (6h) | p-TrkA | Enhanced Phosphorylation | |
| Hippocampal Neurons | 0.5 µM this compound (30 min) | p-TrkA (Y490) | Robust Phosphorylation** | |
| Hippocampal Neurons | 0.5 µM this compound (5-60 min) | p-Akt | Sustained Activation |
*Qualitative assessment from blot images indicates a clear increase in phosphorylation. **Described as "robustly induces its tyrosine phosphorylation".
Experimental Protocols
This section provides a detailed methodology for the western blot analysis of TrkA phosphorylation induced by this compound.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., PC12, SH-SY5Y, primary neurons, HUVECs, or NhECs) in appropriate culture dishes at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
Starvation (Optional but Recommended): Prior to treatment, starve the cells in a low-serum or serum-free medium for 2-4 hours to reduce basal levels of receptor phosphorylation.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 0.2 µM or 0.5 µM) in pre-warmed serum-free media.
-
Aspirate the starvation medium and add the this compound-containing medium to the cells.
-
Incubate for the desired time period (e.g., 30 minutes or 6 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., NGF) in parallel.
-
Part 2: Protein Extraction (Lysis)
-
Cell Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis:
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkA (e.g., anti-p-TrkA Tyr490 or Tyr674/675) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
In a separate blot, incubate with a primary antibody for total TrkA as a loading control.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the p-TrkA band to the total TrkA band for each sample.
-
Visualizations
Signaling Pathway of this compound-Induced TrkA Activation
Caption: this compound activates TrkA signaling.
Experimental Workflow for Western Blot Analysis
Caption: Western blot workflow for p-TrkA analysis.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The TrkA agonist this compound augments skeletal adaptation to mechanical loading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound selectively upregulates TrkA expression and triggers its activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of TrkA Agonists Using Gambogic Amide as a Reference
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a crucial mediator of neuronal survival, differentiation, and synaptic plasticity.[1] Activation of TrkA initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK pathways, which are essential for neuronal function.[1][2][3] Consequently, small molecule agonists of TrkA hold significant therapeutic potential for neurodegenerative diseases and nerve injury.
Gambogic Amide, a derivative of gambogic acid, has been identified as a potent and selective small molecule agonist of TrkA.[4] Unlike the natural ligand NGF, this compound interacts with the cytoplasmic juxtamembrane domain of the TrkA receptor, inducing its dimerization and subsequent activation of downstream signaling. Its ability to be administered systemically and penetrate the blood-brain barrier makes it an attractive candidate for therapeutic development and a valuable reference compound in the search for novel TrkA agonists.
These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel TrkA agonists, using this compound as a reference compound. The described assay is a cell-based screen that measures the activation of a downstream signaling reporter.
TrkA Signaling Pathway
Upon binding of an agonist, such as NGF or this compound, TrkA receptors dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling cascades. The two primary pathways are:
-
PI3K/Akt Pathway: This pathway is critical for promoting cell survival and growth.
-
Ras/MAPK Pathway: This pathway is primarily involved in neuronal differentiation and neurite outgrowth.
The activation of these pathways ultimately leads to changes in gene expression and cellular function, mediating the neurotrophic effects of TrkA signaling.
High-Throughput Screening (HTS) Workflow
The HTS workflow is designed to efficiently screen large compound libraries for potential TrkA agonists. The process involves several key stages, from initial screening to hit confirmation and characterization.
Experimental Protocols
Cell-Based HTS Assay for TrkA Agonists
This protocol describes a cell-based assay using a reporter gene downstream of TrkA activation. A common approach is to use a cell line stably expressing the human TrkA receptor and a reporter construct, such as a serum response element (SRE) or cyclic AMP response element (CRE) driving the expression of a quantifiable enzyme like luciferase or β-galactosidase.
Materials:
-
Cell Line: U2OS or HEK293 cells stably expressing human TrkA and an SRE-luciferase reporter construct.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS or PBS.
-
Reference Agonist: this compound (stock solution in DMSO).
-
Positive Control: Nerve Growth Factor (NGF).
-
Negative Control: DMSO (0.1% final concentration).
-
Compound Library: Test compounds dissolved in DMSO.
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Reagents for Luciferase Detection: Commercially available luciferase assay kit (e.g., Bright-Glo™).
-
Plate Reader: Luminometer.
Protocol:
-
Cell Seeding:
-
Culture the TrkA-SRE-luciferase reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in assay medium (DMEM with 0.5% FBS).
-
Seed 5,000 cells per well in a 384-well plate in a volume of 40 µL.
-
Incubate the plates at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a dilution series of this compound and the compound library in DMSO.
-
Using an automated liquid handler, add 100 nL of the compound solutions to the assay plates. The final DMSO concentration should not exceed 0.1%.
-
For controls, add 100 nL of DMSO (negative control), a saturating concentration of NGF (positive control), and a dilution series of this compound (reference compound).
-
-
Incubation:
-
Incubate the plates at 37°C, 5% CO2 for 6 hours.
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase detection reagent to room temperature.
-
Add 20 µL of the luciferase detection reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis and Hit Criteria
-
Data Normalization:
-
The activity of each compound is normalized to the controls on each plate.
-
Percent activation is calculated using the following formula: % Activation = [(Luminescence_compound - Luminescence_negative_control) / (Luminescence_positive_control - Luminescence_negative_control)] * 100
-
-
Assay Quality Control:
-
The Z'-factor is calculated for each plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - [(3 * (SD_positive_control + SD_negative_control)) / |(Mean_positive_control - Mean_negative_control)|]
-
-
Hit Selection:
-
Primary hits are identified as compounds that exhibit a percent activation greater than a predefined threshold (e.g., >50% activation or >3 standard deviations above the mean of the negative controls).
-
Dose-Response Confirmation and EC50 Determination
-
Primary hits are re-tested in a dose-response format to confirm their activity and determine their potency (EC50).
-
Compounds are serially diluted (e.g., 10-point, 3-fold dilutions) and tested in the same cell-based assay.
-
The resulting data is fitted to a four-parameter logistic equation to calculate the EC50 value.
Data Presentation
Table 1: HTS Assay Parameters
| Parameter | Value | Description |
| Cell Line | U2OS-TrkA-SRE-luc | Human osteosarcoma cell line stably expressing TrkA and an SRE-luciferase reporter. |
| Plate Format | 384-well | High-density format for screening large compound libraries. |
| Seeding Density | 5,000 cells/well | Optimal cell number for signal detection and cell health. |
| Compound Concentration | 10 µM (Primary Screen) | Single concentration used for the initial screen of the compound library. |
| Incubation Time | 6 hours | Optimal time for reporter gene expression following TrkA activation. |
| Readout | Luminescence | Detection of luciferase activity as a measure of TrkA signaling. |
| Z'-factor | > 0.6 | A measure of assay quality and robustness. |
Table 2: Reference Compound and Control Data
| Compound | Concentration | % Activation (Mean ± SD) | EC50 (nM) |
| This compound | 1 µM | 95 ± 5 | 50 |
| NGF | 50 ng/mL | 100 ± 4 | 2 |
| DMSO | 0.1% | 0 ± 3 | N/A |
Secondary and Selectivity Assays
Confirmed hits from the primary screen should be further characterized in secondary assays to confirm their mechanism of action and assess their selectivity.
-
TrkA Phosphorylation Assay: A western blot or ELISA-based assay to directly measure the phosphorylation of TrkA at key tyrosine residues (e.g., Tyr490, Tyr785) in response to compound treatment.
-
Downstream Pathway Activation: Western blot analysis to confirm the activation of downstream signaling proteins such as Akt and ERK.
-
Neurite Outgrowth Assay: A phenotypic assay using a neuronal cell line (e.g., PC12 cells) to assess the ability of the compounds to induce neurite outgrowth, a key functional consequence of TrkA activation.
-
Selectivity Profiling: Testing the confirmed hits against other related receptor tyrosine kinases, such as TrkB and TrkC, to ensure selectivity for TrkA.
Conclusion
The provided protocols and application notes describe a robust and reliable high-throughput screening platform for the identification and characterization of novel TrkA agonists. The use of this compound as a reference compound provides a benchmark for the potency and efficacy of newly identified hits. This HTS campaign, followed by rigorous secondary and selectivity assays, can lead to the discovery of promising lead compounds for the development of therapeutics targeting neurodegenerative diseases.
References
- 1. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 2. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trk receptor - Wikipedia [en.wikipedia.org]
- 4. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neurotrophin Signaling In Vitro with Gambogic Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogic Amide (GA) is a potent and selective small molecule agonist of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[1][2][3] By binding to the cytoplasmic juxtamembrane domain of TrkA, this compound induces receptor dimerization and autophosphorylation, thereby activating downstream signaling cascades.[2][3] This activation mimics the neurotrophic effects of NGF, playing a crucial role in neuronal survival, differentiation, and neurite outgrowth. Notably, this compound selectively activates TrkA over TrkB and TrkC. Its neuroprotective properties have been demonstrated by its ability to prevent glutamate-induced neuronal cell death. These characteristics make this compound a valuable tool for in vitro studies of neurotrophin signaling and for the discovery of therapeutics targeting neurodegenerative diseases.
Mechanism of Action
This compound functions as a non-peptide mimetic of NGF. Upon binding to the intracellular domain of TrkA, it triggers the receptor's dimerization and subsequent trans-autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of two primary downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is essential for promoting cell survival and growth.
-
Ras/MAPK (Erk1/2) Pathway: This cascade is critically involved in neuronal differentiation and neurite outgrowth.
Interestingly, while NGF stimulation leads to rapid TrkA activation and subsequent degradation, this compound induces a lower magnitude but more sustained TrkA phosphorylation. Furthermore, some studies suggest that this compound can also upregulate TrkA protein and mRNA levels.
Data Presentation
In Vitro Bioactivity of this compound
| Parameter | Cell Line | Effect | Concentration | Reference |
| Neurite Outgrowth | PC12 | Provokes substantial neurite sprouting | 10-50 nM | |
| Akt Phosphorylation | T17 cells, Hippocampal neurons | Elicits robust activation | 500 nM | |
| Erk1/2 Phosphorylation | T17 cells | Provokes robust phosphorylation | Not specified | |
| Neuroprotection | Hippocampal neurons | Inhibits glutamate-induced apoptosis | Not specified | |
| Anti-angiogenic effect (IC50) | HUVEC | Inhibited proliferation | 0.1269 µM | |
| Anti-angiogenic effect (IC50) | NhEC | Inhibited proliferation | 0.1740 µM |
Signaling Pathways and Experimental Workflow
This compound-Induced TrkA Signaling Pathway
References
- 1. The TrkA agonist this compound augments skeletal adaptation to mechanical loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Gambogic Amide: Technical Support for Aqueous Solution Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Gambogic Amide in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Gambogic Acid?
This compound is a derivative of Gambogic Acid (GA), a natural compound extracted from the resin of the Garcinia hanburyi tree.[1][2] The primary structural difference is the modification of the C-30 carboxyl group of GA into an amide group.[3] This modification is a strategy employed to increase the water solubility and potentially alter the biological activity of the parent compound.[3] While Gambogic Acid is known for its anticancer properties, its clinical application is limited by extremely poor aqueous solubility (less than 0.5 μg/mL), poor stability, and a short half-life.[1] this compound has been identified as a potent and selective agonist for the TrkA receptor, with neuroprotective activities.
Q2: What is the aqueous solubility of this compound?
Direct quantitative data for the aqueous solubility of this compound is not extensively published. However, the amidation of Gambogic Acid at the C-30 position is a known strategy to improve water solubility. For context, the parent compound, Gambogic Acid, is practically insoluble in water, with a reported solubility of less than 5 µg/mL. Derivatives designed to enhance solubility, such as PEGylated conjugates of Gambogic Acid, have shown dramatic increases in aqueous solubility.
For practical purposes, this compound is typically first dissolved in an organic solvent like DMSO or Ethanol before being diluted into an aqueous buffer for experiments.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) or Ethanol are commonly used.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile container.
-
Add the appropriate volume of high-purity DMSO or Ethanol to achieve a high concentration stock solution (e.g., 10-100 mM).
-
Vortex or sonicate gently until the compound is fully dissolved.
-
-
Storage: Store stock solutions in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. A recommended storage period is up to 1 month at -20°C and up to 6 months at -80°C.
Q4: What factors can affect the stability of this compound in aqueous solutions?
The stability of this compound can be influenced by several factors:
-
pH: The amide bond is generally more stable than an ester bond but can still undergo hydrolysis under strongly acidic or basic conditions, especially with prolonged heating. The parent molecule, Gambogic Acid, is known to be unstable in the presence of alkalis, which can increase the rate of chemical transformation.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis and other degradation reactions. It is advisable to prepare solutions fresh and keep them on ice when possible.
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Enzymes: Biological media containing proteases or other enzymes could potentially cleave the amide bond.
-
Solvent: The parent compound, Gambogic Acid, shows instability in methanol over time, leading to the formation of a derivative. It is stable in acetone, acetonitrile, and chloroform. While this compound is structurally different, care should be taken when selecting co-solvents.
Troubleshooting Guide
Problem: My this compound is precipitating out of my aqueous buffer.
| Potential Cause | Suggested Solution |
| Concentration Exceeds Solubility Limit | The final concentration in the aqueous medium may be too high. Try lowering the final concentration. |
| Insufficient Organic Co-solvent | The percentage of the organic solvent (e.g., DMSO) in the final solution may be too low to maintain solubility. Ensure the final DMSO concentration is sufficient, but typically kept below 0.5% to avoid solvent effects on cells. |
| pH of the Buffer | The pH of your aqueous solution may be affecting the solubility. Evaluate if adjusting the pH within a physiologically acceptable range helps. |
| Incorrect Dilution Method | Adding the aqueous buffer directly to the concentrated stock can cause localized high concentrations and precipitation. Try adding the stock solution dropwise into the vortexing aqueous buffer to ensure rapid mixing. |
Problem: I suspect my this compound is degrading during my experiment.
| Potential Cause | Suggested Solution |
| Hydrolysis | The pH of your solution may be too acidic or basic, or the experiment duration at elevated temperatures is too long. Prepare solutions fresh before use. If possible, conduct experiments at a neutral pH and avoid prolonged heating. |
| Storage Issues | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Aliquot your stock solution into single-use volumes and store at -80°C. |
| Reaction with Media Components | Components in complex biological media could be reacting with the compound. As a control, incubate this compound in the media under experimental conditions and analyze for degradation via HPLC. |
Quantitative Data Summary
The following table provides solubility data for Gambogic Acid and its derivatives to offer context for this compound.
Table 1: Solubility of Gambogic Acid and a Solubilized Derivative
| Compound | Solvent | Solubility | Citation |
| Gambogic Acid | Water | < 0.5 µg/mL | |
| Gambogic Acid | Water | < 5 µg/mL | |
| GA-mPEG₂₀₀₀ Micelles | Water | 135.8 mg/mL | |
| This compound | DMSO | ~65.9 mg/mL | |
| This compound | Ethanol | ~62.6 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a Working Solution
This protocol describes the preparation of a 100 µM working solution of this compound in a cell culture medium with a final DMSO concentration of 0.1%.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 100 mM stock solution.
-
Create Intermediate Dilution: Perform a 1:100 serial dilution by adding 10 µL of the 100 mM stock solution to 990 µL of sterile PBS or cell culture medium. This results in a 1 mM intermediate solution in 1% DMSO.
-
Prepare Final Working Solution: Add 100 µL of the 1 mM intermediate solution to 900 µL of the final aqueous medium (e.g., cell culture medium). This yields a final concentration of 100 µM this compound in 0.1% DMSO.
-
Verification: Mix thoroughly by gentle vortexing or inversion. Visually inspect for any signs of precipitation.
Protocol 2: Basic Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound in a specific aqueous buffer over time.
-
Preparation: Prepare the final working solution of this compound in the aqueous buffer of interest.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the solution and inject it into an appropriate HPLC system with a C18 column to obtain an initial chromatogram. Record the peak area of the parent compound.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Time Points: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Analysis: Compare the peak area of this compound at each time point to the initial T=0 sample. A decrease in the peak area or the appearance of new peaks indicates degradation. The percentage of this compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.
Visualizations
References
Technical Support Center: Gambogic Amide in In Vitro Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dissolution and use of Gambogic Amide in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for creating a stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, with concentrations of up to 68 mg/mL (108.32 mM) achievable, though this may require ultrasonication to fully dissolve.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, dissolve the this compound powder in 100% DMSO. It is advisable to start with a concentration in the range of 10-20 mM. Ensure complete dissolution by vortexing or using an ultrasonic bath.[2]
Q3: What are the proper storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][3] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: My this compound precipitated when I added it to my cell culture medium. What went wrong?
A4: This is a common issue due to the poor aqueous solubility of this compound. Precipitation often occurs when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium. To prevent this, it is crucial to follow proper dilution techniques. Please refer to the Troubleshooting Guide below for detailed solutions.
Q5: What are the typical working concentrations for this compound in in vitro assays?
A5: The effective concentration of this compound is cell-line dependent and can range from nanomolar to low micromolar concentrations. For example, in studies with Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Endothelial Cells (NhECs), working concentrations ranged from 0.1 to 1.2 μM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in cell culture medium upon adding this compound. | Poor aqueous solubility of this compound. | Always prepare a high-concentration stock solution in 100% DMSO first. Do not attempt to dissolve the powder directly in aqueous media. |
| Improper dilution technique. | Perform serial dilutions. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Mix gently and then add this intermediate dilution to the final volume of medium. | |
| High final DMSO concentration. | Keep the final concentration of DMSO in the cell culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation. | |
| Low temperature of the medium. | Always use pre-warmed (37°C) cell culture medium for dilutions to improve solubility. | |
| Inconsistent experimental results. | Degradation of this compound stock solution. | Aliquot the stock solution into single-use vials and store at -80°C to prevent degradation from repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| pH instability. | Avoid alkaline conditions, as they can promote the chemical transformation of related compounds like Gambogic Acid. Standard cell culture media are typically buffered to a physiological pH (around 7.4), which should be suitable. | |
| Observed cytotoxicity is higher than expected. | High concentration of this compound. | Perform a dose-response curve (e.g., an IC50 determination) to identify the appropriate concentration range for your specific cell line. |
| High final DMSO concentration. | Ensure the final DMSO concentration in your culture medium is at a non-toxic level (generally <0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent on your cells. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different endothelial cell lines after 48 hours of treatment.
| Cell Line | IC50 Value (µM) |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.1269 |
| Normal Human Endothelial Cells (NhEC) | 0.1740 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
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Materials:
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This compound (powder, MW: 627.77 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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-
Procedure:
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Weigh out 6.28 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes (e.g., 20 µL aliquots).
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
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Protocol 2: Preparation of Working Solutions for Cell Culture
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Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) sterile cell culture medium
-
-
Procedure (for a final concentration of 1 µM in 10 mL of medium):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 10 µM intermediate solution. Mix gently by pipetting up and down.
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Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed cell culture medium to achieve the final concentration of 1 µM.
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Gently swirl the culture flask or plate to ensure even distribution of the compound.
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Always prepare fresh working solutions immediately before use.
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Visualizations
Signaling Pathways
This compound has been shown to act as a selective agonist for the Tropomyosin receptor kinase A (TrkA), initiating downstream signaling cascades. It also exhibits anti-angiogenic effects by suppressing the VEGF/VEGFR2 pathway.
Caption: this compound activates the TrkA signaling pathway.
Caption: this compound inhibits the VEGF/VEGFR2 signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in a typical in vitro cell-based assay.
Caption: Workflow for this compound solution preparation and use.
References
Technical Support Center: Off-Target Effects of Gambogic Amide in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Gambogic Amide (GA-amide) in cellular models.
Frequently Asked Questions (FAQs)
Q1: We are observing anti-angiogenic effects in our endothelial cell cultures treated with this compound. Is this a known off-target effect?
A1: Yes, this compound has been reported to exhibit anti-angiogenic properties in a TrkA-independent manner.[1][2] Studies have shown that GA-amide can inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) and normal human endothelial cells (NhECs).[1][2] This effect is attributed to the suppression of the VEGF/VEGFR2 signaling pathway.
Q2: What is the mechanism behind the TrkA-independent anti-angiogenic effects of this compound?
A2: The anti-angiogenic effects of this compound are mediated through the downregulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. This leads to the decreased activation of downstream signaling pathways crucial for angiogenesis, including the AKT/mTOR and PLCγ/Erk1/2 pathways.
Q3: We are working with glioma cells and observe effects on cell morphology and invasion. Could this be an off-target effect of this compound?
A3: Yes, recent studies have identified WD repeat-containing protein 1 (WDR1) as a direct binding target of this compound in glioma cells. This interaction promotes the depolymerization of F-actin, leading to the inhibition of glioma cell invasion and induction of apoptosis.
Q4: How was WDR1 identified as an off-target of this compound?
A4: The identification of WDR1 as a direct target of this compound was achieved through a combination of advanced techniques, including a genome-wide CRISPR knockout screen, the cellular thermal shift assay (CETSA), and the drug affinity responsive target stability (DARTS) approach. These methods allow for the unbiased identification of small molecule-protein interactions within a cellular context.
Q5: Is this compound selective for TrkA over other Trk receptors?
A5: Yes, this compound is reported to be a selective agonist for the TrkA receptor, showing no significant binding to TrkB or TrkC. Its primary on-target effect is mimicking Nerve Growth Factor (NGF) to induce TrkA dimerization and activation of its downstream signaling pathways, such as Akt and MAPK.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of apoptosis in non-neuronal cells at low concentrations of this compound.
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Possible Cause: Your cell line may be particularly sensitive to the anti-angiogenic or cytoskeleton-modulating off-target effects of this compound. For instance, endothelial cells or glioma cells can undergo apoptosis upon treatment with GA-amide.
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Troubleshooting Steps:
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Cell Line Characterization: Determine if your cell line expresses high levels of VEGFR2 or is known to be sensitive to cytoskeletal disruption.
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Dose-Response Analysis: Perform a detailed dose-response curve to determine the precise concentration at which apoptosis is induced. Compare this with the concentration required for TrkA activation in a relevant positive control cell line (e.g., PC12 cells).
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Mechanism of Apoptosis: Investigate the apoptotic pathway being activated. For example, in endothelial cells, GA-amide treatment leads to increased levels of cleaved PARP and cleaved caspase-3.
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TrkA-Independence Check: To confirm if the apoptosis is TrkA-independent, you can use a TrkA inhibitor (e.g., K252a) in conjunction with this compound. If the apoptotic effect persists, it is likely an off-target effect.
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Issue 2: Inconsistent results in angiogenesis assays (e.g., tube formation assay).
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Possible Cause: Variability in angiogenesis assays is common and can be influenced by several factors, including cell density, matrix coating consistency, and the concentration of this compound used.
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Troubleshooting Steps:
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Optimize Cell Seeding Density: The optimal number of endothelial cells per well should be determined empirically for your specific cell type and plate format.
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Ensure Uniform Matrix Coating: The thickness and evenness of the extracellular matrix (e.g., Matrigel) are critical for consistent tube formation. Thaw the matrix solution on ice and ensure it is evenly spread across the well surface.
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Concentration of GA-amide: Use a concentration of this compound that is known to inhibit angiogenesis without causing immediate cytotoxicity. A concentration of 0.2 µM has been shown to be effective in inhibiting HUVEC migration and tube formation.
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Time-Course Experiment: Monitor tube formation at different time points (e.g., 4, 6, 8, and 12 hours) to determine the optimal endpoint for observing the inhibitory effect of GA-amide.
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Include Positive and Negative Controls: Use a known angiogenesis inhibitor (e.g., bevacizumab) as a positive control and a vehicle (e.g., DMSO) as a negative control.
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Issue 3: Difficulty confirming WDR1 as an off-target in our cellular model.
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Possible Cause: The interaction between this compound and WDR1 might be cell-type specific, or the experimental conditions may not be optimal for detecting this interaction.
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Troubleshooting Steps:
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Confirm WDR1 Expression: Verify that your cell line expresses detectable levels of WDR1 protein by Western blot.
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Cellular Thermal Shift Assay (CETSA): This technique is a powerful tool for confirming target engagement in intact cells. Ensure you have an antibody that specifically recognizes WDR1 for detection by Western blot. Perform a temperature gradient to determine the melting point of WDR1 in the presence and absence of this compound. A shift in the melting curve upon GA-amide treatment indicates direct binding.
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Drug Affinity Responsive Target Stability (DARTS): This is another label-free method to identify protein targets. It relies on the principle that small molecule binding can protect a protein from proteolysis. After treating cell lysates with GA-amide, perform limited proteolysis and analyze WDR1 levels by Western blot. A higher amount of intact WDR1 in the GA-amide treated sample compared to the control suggests binding.
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Functional Assays: Assess downstream effects of WDR1 modulation. Since GA-amide's interaction with WDR1 affects actin dynamics, you can perform phalloidin staining to visualize changes in the F-actin cytoskeleton.
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Quantitative Data Summary
Table 1: IC50 Values for Anti-proliferative Effects of this compound
| Cell Line | Effect | IC50 (µM) | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation | 0.1269 | |
| Normal Human Endothelial Cells (NhECs) | Inhibition of proliferation | 0.1740 | |
| Various Glioma-related cells (PDCs, GCs, GSCs) | Reduced cell viability | Significantly lower than in non-tumor cells |
Key Experimental Protocols
1. In Vitro Angiogenesis (Tube Formation) Assay
This protocol is adapted from methodologies used to assess the anti-angiogenic effects of this compound.
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Materials:
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Human Umbilical Vein Endothelial Cells (HUVECs)
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Endothelial Cell Growth Medium (EGM)
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Extracellular Matrix (e.g., Matrigel)
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96-well plate
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This compound
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Vehicle control (DMSO)
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Positive control (e.g., Bevacizumab)
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Inverted microscope with a camera
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Procedure:
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Thaw the extracellular matrix solution on ice overnight.
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Coat the wells of a 96-well plate with a thin layer of the matrix solution and allow it to solidify at 37°C for 30-60 minutes.
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Harvest HUVECs and resuspend them in EGM containing a low serum concentration (e.g., 1%).
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Seed the HUVECs onto the solidified matrix at an optimized density (e.g., 1.5 x 10^4 cells/well).
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Treat the cells with various concentrations of this compound, a vehicle control, and a positive control.
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Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
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Observe and photograph the formation of tube-like structures using an inverted microscope.
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Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).
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2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for confirming the binding of this compound to a potential off-target protein like WDR1.
-
Materials:
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Cell line of interest (e.g., a glioma cell line)
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Complete cell culture medium
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This compound
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Vehicle control (DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer with protease inhibitors
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PCR tubes
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Thermal cycler
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Centrifuge
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SDS-PAGE and Western blot reagents
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Primary antibody against the target protein (e.g., anti-WDR1)
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HRP-conjugated secondary antibody
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Procedure:
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Culture cells to 80-90% confluency.
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Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
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Harvest and wash the cells with PBS.
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Resuspend the cell pellet in lysis buffer and aliquot into PCR tubes.
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Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Collect the supernatant containing the soluble proteins.
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Analyze the amount of soluble target protein in each sample by Western blot.
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Plot the band intensity against the temperature to generate a melting curve. A rightward shift in the melting curve for the this compound-treated samples compared to the control indicates target engagement.
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Visualizations
Caption: Off-target anti-angiogenic mechanism of this compound.
Caption: Off-target cytoskeleton remodeling by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Optimizing Gambogic Amide for Neurite Outgrowth
Welcome to the technical support center for the use of gambogic amide in neurite outgrowth experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce neurite outgrowth?
This compound is a selective small-molecule agonist of the Tropomyosin receptor kinase A (TrkA).[1][2][3][4] It mimics the function of Nerve Growth Factor (NGF) by binding to the TrkA receptor, but at a different site—specifically the cytoplasmic juxtamembrane domain.[1] This binding induces the dimerization and autophosphorylation of the TrkA receptor, which in turn activates downstream signaling cascades, including the PI3K/Akt and MAPK pathways. These signaling pathways are crucial for neuronal survival, differentiation, and the promotion of neurite extension. Unlike NGF, this compound has the advantage of being a small molecule that can cross the blood-brain barrier.
Q2: What is the optimal concentration of this compound for promoting neurite outgrowth?
The optimal concentration of this compound for inducing substantial neurite sprouting in PC12 cells is in the range of 10-50 nM. Its potency is comparable to that of NGF. However, as with any bioactive compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long does it take to observe neurite outgrowth with this compound treatment?
Significant neurite outgrowth in PC12 cells is typically observed after 5 days of treatment with this compound. The exact timing may vary depending on the cell type and culture conditions.
Q4: Is this compound toxic to cells?
While this compound is a potent neurotrophic agent, its precursor, gambogic acid, has been shown to have cytotoxic and anti-tumor activities at higher concentrations. For instance, gambogic acid was found to have an IC50 of 1.28 µM in SH-SY5Y neuroblastoma cells after 6 hours of treatment. It is crucial to stay within the recommended low nanomolar concentrations for neurite outgrowth studies to avoid potential cytotoxicity. Always perform a viability assay to determine the non-toxic concentration range for your specific cell line.
Q5: Can this compound be used in combination with other neurotrophic factors?
While studies have shown that combinations of different families of neurotrophic factors (neurotrophins, GFLs, and neuropoietic cytokines) can have additive or synergistic effects on neurite outgrowth, specific studies on combining this compound with other factors are not extensively detailed in the provided results. However, the principle of combining factors that activate distinct but overlapping pathways could potentially enhance neurite extension.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal neurite outgrowth observed. | Suboptimal concentration of this compound: The concentration may be too low to elicit a response. | Perform a dose-response curve (e.g., 1 nM to 100 nM) to identify the optimal concentration for your cell line. |
| Insufficient treatment duration: Neurite outgrowth is a time-dependent process. | Extend the incubation period. For PC12 cells, significant outgrowth is seen at 5 days. | |
| Cell health and density: Poorly adherent or overly confluent cells may not respond well. | Ensure cells are healthy, sub-confluent, and properly adhered before starting the experiment. | |
| Inactivation of TrkA signaling: The effect of this compound is dependent on TrkA. | Confirm TrkA expression in your cell line. As a control, the effect can be blocked by TrkA inhibitors like K252a. | |
| Cells are detaching or showing signs of cytotoxicity. | This compound concentration is too high: Higher concentrations can be toxic. | Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 and use a concentration well below this value. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final concentration of the solvent in the culture medium is minimal and non-toxic (typically ≤ 0.1%). | |
| High variability between replicates. | Inconsistent cell plating: Uneven cell distribution can lead to variable results. | Ensure a homogenous cell suspension and careful plating technique to achieve consistent cell numbers across wells. |
| Inaccurate pipetting of this compound: Small volumes of concentrated stock can be difficult to pipette accurately. | Prepare serial dilutions to work with larger, more manageable volumes for final treatment concentrations. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound for Neurite Outgrowth
| Parameter | Cell Line | Concentration Range | Treatment Duration | Reference |
| Neurite Outgrowth | PC12 | 10-50 nM | 5 days | |
| Akt Activation | T17 | 500 nM | Time-dependent | |
| Erk Phosphorylation | T17 | Not specified | 30 minutes |
Table 2: Cytotoxicity Data for Gambogic Acid (Precursor to this compound)
| Compound | Cell Line | IC50 Value | Treatment Duration | Reference |
| Gambogic Acid | SH-SY5Y | 1.28 µM | 6 hours | |
| This compound | HUVEC | 0.1269 µM | 48 hours | |
| This compound | NhEC | 0.1740 µM | 48 hours |
Note: The cytotoxicity of this compound in neuronal cell lines used for neurite outgrowth was not explicitly stated in the search results. The provided data for HUVEC and NhEC cells is for reference and highlights the need for determining cell-specific toxicity.
Experimental Protocols
Protocol: Neurite Outgrowth Assay in PC12 Cells
This protocol provides a general framework for assessing the effect of this compound on neurite outgrowth in PC12 cells.
Materials:
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PC12 cells
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Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum)
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This compound stock solution (e.g., 1 mM in DMSO)
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Nerve Growth Factor (NGF) as a positive control (e.g., 50 ng/mL)
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TrkA inhibitor (e.g., K252a) as a negative control
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Poly-L-lysine coated culture plates
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Phosphate Buffered Saline (PBS)
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4% Paraformaldehyde (PFA) for fixation
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Staining reagents (e.g., Phalloidin for F-actin, DAPI for nuclei)
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Microscope with imaging capabilities
Procedure:
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Cell Plating:
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Coat the culture plates with Poly-L-lysine to promote cell adhesion.
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Seed PC12 cells at a density that allows for individual cells and their neurites to be visualized without excessive overlap after the treatment period.
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-
Cell Treatment:
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The following day, replace the medium with a low-serum medium to reduce basal proliferation.
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Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 10 nM, 25 nM, 50 nM).
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Include the following controls:
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Vehicle Control: Medium with the same concentration of DMSO as the highest this compound treatment.
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Positive Control: Medium with an optimal concentration of NGF (e.g., 50 ng/mL).
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Negative Control (optional): Co-treatment with this compound and a TrkA inhibitor (e.g., 30 nM K252a) to confirm TrkA dependency.
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Replace the medium in the wells with the prepared treatment and control media.
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Incubation:
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Incubate the cells for 5 days at 37°C in a humidified incubator with 5% CO2.
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-
Fixation and Staining:
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Carefully aspirate the medium and wash the cells gently with PBS.
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Fix the cells with 4% PFA for 15-20 minutes at room temperature.
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Wash the cells three times with PBS.
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Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) if intracellular staining is required.
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Stain the cells to visualize neurites (e.g., with Phalloidin for F-actin) and nuclei (e.g., with DAPI).
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-
Imaging and Analysis:
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Acquire images using a fluorescence microscope.
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Quantify neurite outgrowth using appropriate software. Common parameters include:
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Percentage of cells with neurites longer than the cell body diameter.
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Average neurite length per cell.
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Number of neurites per cell.
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Visualizations
Caption: Signaling pathway of this compound-induced neurite outgrowth.
Caption: Experimental workflow for neurite outgrowth assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
Potential cytotoxicity of high concentrations of Gambogic Amide
Welcome to the technical support center for Gambogic Amide (GA-amide). This resource is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors with GA-amide, focusing on its potential cytotoxic effects at higher concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Gambogic Acid?
A1: this compound (GA-amide) is a derivative of Gambogic Acid (GA), the main active compound from the resin of the Garcinia hanburyi tree.[1] While GA is widely known for its potent pro-apoptotic and anticancer activities[2][3][4][5], GA-amide was initially identified as a potent and selective agonist for the Tropomyosin receptor kinase A (TrkA). In this role, it mimics the function of Nerve Growth Factor (NGF), promoting neuronal survival and neurite outgrowth. However, recent studies have revealed that at certain concentrations, GA-amide also possesses antiangiogenic properties, including cytotoxic effects on endothelial cells, independent of its TrkA activity.
Q2: At what concentrations does this compound exhibit cytotoxicity?
A2: Cytotoxic effects of GA-amide have been observed in endothelial cells at sub-micromolar to low micromolar concentrations. Specifically, it inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Endothelial Cells (NhECs) in the range of 0.1–0.5 μM. Apoptosis, a form of programmed cell death, is induced in these cells in a dose-dependent manner between 0.4–1.2 μM after a 6-hour treatment.
Q3: What is the mechanism of this compound-induced cytotoxicity?
A3: The cytotoxic mechanism of GA-amide in endothelial cells involves the induction of apoptosis, evidenced by the activation of key apoptosis-related proteins such as cleaved PARP and cleaved caspase-3. This effect is linked to the suppression of the VEGF/VEGFR2 signaling pathway. GA-amide downregulates the expression of Vascular Endothelial Growth Factor (VEGF) and its receptor VEGFR2, which are crucial for endothelial cell survival and proliferation. Consequently, this leads to the decreased activation of downstream pro-survival pathways, including AKT/mTOR and PLCγ/Erk1/2.
Q4: Is the cytotoxic effect of this compound dependent on its interaction with the TrkA receptor?
A4: No, the antiangiogenic and cytotoxic effects of GA-amide on endothelial cells have been shown to be TrkA-independent. Studies have demonstrated that the inactivation of TrkA does not reverse the antiangiogenic effects of GA-amide. This indicates a distinct mechanism of action from its neurotrophic activities, which are mediated by TrkA activation.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
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Possible Cause 1: Cell Seeding Density. Inconsistent initial cell numbers can lead to variability in results.
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Solution: Ensure a consistent number of cells are seeded in each well. We recommend 1 x 104 cells per well in a 96-well plate for HUVECs and NhECs. Perform a cell count before seeding to ensure accuracy.
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Possible Cause 2: Treatment Duration. The duration of GA-amide exposure significantly impacts cell viability.
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Solution: Standardize the treatment time. For IC50 determination in HUVECs and NhECs, a 48-hour incubation period is recommended.
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Possible Cause 3: Reagent Stability. Improper storage of GA-amide stock solutions can lead to degradation and loss of potency.
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Solution: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.
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Issue 2: Low or no detection of apoptosis markers (cleaved PARP, cleaved caspase-3) after treatment.
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Possible Cause 1: Insufficient Concentration or Treatment Time. The induction of apoptosis is both dose- and time-dependent.
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Solution: For HUVECs and NhECs, use GA-amide concentrations in the range of 0.4–1.2 μM for a 6-hour treatment period to observe significant apoptosis. A time-course experiment may be necessary to determine the optimal treatment duration for your specific cell line.
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Possible Cause 2: Suboptimal Protein Extraction. Poor lysis and protein extraction can result in low yields and degradation of target proteins.
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Solution: Use a suitable lysis buffer containing protease and phosphatase inhibitors. Perform all protein extraction steps on ice to minimize enzymatic degradation.
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Possible Cause 3: Antibody Quality. The primary antibodies used for Western blotting may not be optimal.
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Solution: Use validated antibodies for cleaved PARP and cleaved caspase-3. Refer to the "Materials and Methods" section of relevant publications for recommended antibody sources and dilutions.
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Data Presentation
Table 1: IC50 Values of this compound on Endothelial Cells
| Cell Line | Treatment Duration (hours) | IC50 (μM) | Assay Method |
| HUVECs | 48 | 0.1269 | MTS Assay |
| NhECs | 48 | 0.1740 | MTS Assay |
Data sourced from a study on the antiangiogenic effects of GA-amide.
Table 2: Apoptosis Induction by this compound in Endothelial Cells
| Cell Line | Concentration (μM) | Treatment Duration (hours) | Observation |
| HUVECs & NhECs | 0.4 - 1.2 | 6 | Dose-dependent increase in apoptosis |
| HUVECs & NhECs | 0.4, 0.8, 1.2 | 6 | Enhanced expression of cleaved PARP and cleaved caspase-3 |
Data summarized from apoptosis assays and Western blot analysis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
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Cell Seeding: Seed endothelial cells (e.g., HUVECs, NhECs) in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
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Treatment: Treat the cells with a range of GA-amide concentrations (e.g., 0.1, 0.15, 0.2, 0.3, 0.4, and 0.5 μM) for 48 hours. Include a DMSO-treated control group.
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
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Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
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Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
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Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control. Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
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Cell Seeding: Seed endothelial cells (e.g., HUVECs at 2 x 105 cells/well or NhECs at 1.5 x 105 cells/well) in 6-well plates and incubate overnight.
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Treatment: Treat cells with the desired concentrations of GA-amide (e.g., 0.1, 0.2, 0.4, 0.8, and 1.2 μM) for 6 hours.
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Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
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Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 μL of FITC Annexin V and 5 μL of Propidium Iodide (PI).
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Incubation: Incubate for 15 minutes at room temperature in the dark.
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Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Visualizations
References
- 1. This compound inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid is an antagonist of anti-apoptotic Bcl-2-family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Gambogic Amide experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility when working with Gambogic Amide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: My this compound solution appears cloudy or shows precipitation. What should I do?
A1: This is likely due to the poor aqueous solubility of this compound, a known challenge with its parent compound, gambogic acid.[1]
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Solvent Choice: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions of this compound.
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Solution Preparation: To prepare a stock solution, dissolve this compound in 100% DMSO. For working solutions, dilute the DMSO stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is advisable to keep the final DMSO concentration in your culture below 0.5%.
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Solubility Limit: Avoid preparing aqueous solutions that exceed the solubility limit of this compound. If you observe precipitation in your working solution, you may need to lower the final concentration.
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Gentle Warming: If precipitation occurs upon thawing a frozen stock, gentle warming at 37°C and vortexing can help redissolve the compound.
Q2: I am observing inconsistent or no biological effect of this compound in my experiments.
A2: Several factors can contribute to a lack of consistent activity.
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Compound Degradation: this compound, like its parent compound, may be susceptible to degradation, especially in aqueous solutions over time.[1] Prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots.
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Incorrect Concentration: The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration (e.g., EC50 or IC50) for your specific cell line and experimental endpoint. For example, in preventing apoptosis in TrkA-expressing T17 cells, the EC50 for this compound is 10 nM.[2]
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Cell Permeability: While this compound is a small molecule expected to be cell-permeable, issues with cellular uptake can sometimes occur. Ensure your experimental conditions (e.g., cell density, incubation time) are optimized.
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Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases. If you are observing unexpected phenotypes, consider using a lower concentration or comparing your results with other TrkA agonists.[3]
Q3: I am seeing high cellular toxicity even at low concentrations of this compound.
A3: While this compound is generally well-tolerated in vivo, in vitro toxicity can be a concern.[4]
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
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Compound Purity: Impurities in the this compound sample could contribute to toxicity. Whenever possible, use a high-purity grade of the compound.
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. It may be necessary to perform a preliminary toxicity screen to establish a non-toxic working concentration range for your specific cells.
Q4: My results for neurite outgrowth are not reproducible.
A4: Neurite outgrowth assays can be sensitive to several variables.
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Cell Density: The initial seeding density of your cells (e.g., PC12 cells) can impact their response to neurotrophic factors. Standardize your cell seeding protocol.
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Compound Stability in Media: this compound in cell culture media may degrade over the course of a multi-day experiment. For long-term assays, consider refreshing the media with a fresh solution of this compound every 48-72 hours.
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Subjective Measurement: Manual measurement of neurite length can be subjective. Utilize imaging software with automated neurite tracing and measurement capabilities to ensure consistency.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies to aid in experimental design and data comparison.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Apoptosis Prevention | T17 (TrkA-expressing) | EC50 | 10 nM | |
| Neurite Outgrowth | PC12 | Effective Concentration | 10-50 nM | |
| Akt Activation | Hippocampal Neurons | Effective Concentration | 50 nM | |
| Cell Viability (Anti-proliferative) | HUVEC | IC50 | 0.1269 µM | |
| Cell Viability (Anti-proliferative) | NhEC | IC50 | 0.1740 µM |
Table 2: Solution Stability of Gambogic Acid (Parent Compound)
| Solvent | Condition | Stability | Reference |
| DMSO | -20°C | Stable for several months | |
| DMSO/water (90/10) | 4°C | 85% of compounds stable for 2 years | |
| Aqueous solution | Room Temperature | Prone to degradation |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
This protocol is adapted from established methods to assess the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the this compound-containing medium or vehicle control.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Neurite Outgrowth Assay
This protocol is designed for assessing the neurotrophic effects of this compound on PC12 cells.
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Plate Coating: Coat 24-well plates with an appropriate substrate (e.g., collagen type IV or poly-L-lysine) to promote cell adhesion.
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Cell Seeding: Seed PC12 cells at a low density (e.g., 1 x 10⁴ cells/well) in complete medium and allow them to attach overnight.
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Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound (e.g., 10-100 nM) or a vehicle control.
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Incubation: Incubate the cells for 3-5 days, refreshing the medium with fresh this compound every 2 days.
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Imaging and Analysis: Capture images of the cells using a microscope. Quantify neurite outgrowth by measuring the length of the longest neurite for a significant number of cells per condition. Cells with neurites at least twice the length of the cell body are considered positive.
Western Blot for TrkA Phosphorylation
This protocol allows for the detection of TrkA activation by this compound.
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Cell Culture and Treatment: Culture cells (e.g., PC12 or primary neurons) to 70-80% confluency. Serum-starve the cells for 4-6 hours before treating with this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-TrkA (e.g., Tyr490) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total TrkA to confirm equal protein loading.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound inhibits angiogenesis by suppressing VEGF/VEGFR2 in endothelial cells in a TrkA-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Gambogic Amide: A Technical Support Guide on Stock Solution Stability
For researchers, scientists, and drug development professionals utilizing Gambogic Amide, maintaining the integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the long-term stability of this compound stock solutions, offering troubleshooting advice and detailed experimental protocols to address common challenges encountered in the laboratory.
This compound, a derivative of Gambogic Acid, is a potent agonist of the TrkA receptor, playing a crucial role in neuronal survival and differentiation. Ensuring the stability of this compound in solution is critical for its effective use in research. This guide delves into the key aspects of its storage, handling, and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage temperature for this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). For long-term storage, it is advised to store the DMSO stock solution at -80°C. For short-term storage, -20°C is acceptable.
Q2: How long can I store my this compound stock solution?
A2: The stability of your this compound stock solution is dependent on the storage temperature. The following table summarizes the recommended storage durations:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: My this compound stock solution, which is typically light yellow, has turned a more intense yellow. Is it still usable?
A3: While a slight deepening of the yellow color of a this compound solution in DMSO over time may not necessarily indicate significant degradation, a pronounced color change can be a sign of chemical instability. It is recommended to perform a quality control check, such as an activity assay or HPLC analysis, to confirm the integrity of the compound before use.
Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?
A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or due to repeated freeze-thaw cycles. To address this, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly to redissolve the precipitate. If precipitation persists, it is advisable to centrifuge the solution and use the clear supernatant, after determining its concentration. To prevent this issue, it is recommended to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.
Q5: How can I confirm the biological activity of my stored this compound stock solution?
A5: The biological activity of your stored this compound stock solution can be confirmed by performing a cell-based assay. A common method is to assess its ability to induce the phosphorylation of TrkA and its downstream signaling proteins, such as Akt and MAPK, in a responsive cell line (e.g., PC12 cells).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | The aqueous solubility of this compound is low. The final concentration in the aqueous buffer may have exceeded its solubility limit. | - Reduce the final concentration of this compound in your experiment.- Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system, typically ≤ 0.5%).- Prepare fresh dilutions from the stock solution for each experiment. |
| Inconsistent experimental results | - Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration of the stock solution. | - Prepare a fresh stock solution of this compound.- Perform a stability assessment of the existing stock solution using HPLC.- Confirm the concentration of the stock solution using a spectrophotometer or another quantitative method. |
| Loss of biological activity | The compound may have degraded over time. | - Prepare a fresh stock solution.- Test the activity of the stored solution in a functional assay, such as a Western blot for p-TrkA, p-Akt, and p-MAPK. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Stock Solution by HPLC
This protocol outlines a method to assess the purity and concentration of a this compound stock solution over time.
Materials:
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This compound stock solution in DMSO
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Acetonitrile (HPLC grade)
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Water with 0.1% Formic Acid (HPLC grade)
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HPLC system with a C18 column and UV detector
Method:
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Sample Preparation:
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At each time point (e.g., 0, 1, 3, and 6 months), thaw an aliquot of the this compound stock solution.
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Dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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HPLC Analysis:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 360 nm
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Injection Volume: 10 µL
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Data Analysis:
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Compare the peak area of the this compound peak at each time point to the initial time point (T=0).
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Calculate the percentage of this compound remaining. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
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Protocol 2: Functional Assay to Confirm this compound Activity
This protocol describes a Western blot-based assay to confirm the biological activity of this compound by measuring the phosphorylation of TrkA, Akt, and MAPK.
Materials:
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PC12 cells (or another TrkA-expressing cell line)
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Cell culture medium
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This compound stock solution
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Lysis buffer
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Primary antibodies against p-TrkA (Tyr490), TrkA, p-Akt (Ser473), Akt, p-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), and p44/42 MAPK (Erk1/2)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
Method:
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Cell Treatment:
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Seed PC12 cells in a 6-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for 30 minutes.
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Cell Lysis:
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Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
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Western Blotting:
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Determine the protein concentration of the lysates.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate.
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Data Analysis:
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Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels. An active this compound solution should show a dose-dependent increase in the phosphorylation of TrkA, Akt, and MAPK.
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Visualizing the Mechanism and Workflow
To further aid in understanding the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Troubleshooting unexpected results in Gambogic Amide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gambogic Amide (GA-amide).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potent and selective agonist for the Tropomyosin receptor kinase A (TrkA).[1][2] It specifically interacts with the cytoplasmic juxtamembrane domain of the TrkA receptor, inducing its dimerization and subsequent tyrosine phosphorylation.[1][2][3] This activation triggers downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for neuronal survival, plasticity, and neurite outgrowth. However, some studies have shown that GA-amide can also exert anti-angiogenic effects in a TrkA-independent manner.
Q2: What are the common applications of this compound in research?
A2: this compound is frequently used in neurobiology and cancer research. Its neuroprotective properties make it a valuable tool for studying neurodegenerative diseases and stroke. It has been shown to prevent glutamate-induced neuronal cell death and reduce infarct volume in animal models of stroke. In cancer research, its anti-angiogenic properties are of interest, as it can inhibit the proliferation, migration, and tube formation of endothelial cells.
Q3: Is this compound soluble in aqueous solutions?
A3: Similar to its parent compound, gambogic acid, this compound has poor aqueous solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) before further dilution in aqueous cell culture media.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: As a TrkA agonist, this compound activates key downstream signaling pathways, including:
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PI3K/Akt/mTOR pathway: This pathway is crucial for cell survival, growth, and proliferation.
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MAPK/ERK pathway (also known as Ras/MAPK): This pathway is involved in cell proliferation, differentiation, and survival.
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PLCγ pathway: This pathway is also activated downstream of TrkA.
Interestingly, in the context of its anti-angiogenic effects in endothelial cells, GA-amide has been shown to downregulate the activation of the AKT/mTOR and PLCγ/Erk1/2 pathways.
Troubleshooting Guide
This guide addresses common unexpected results encountered during experiments with this compound.
Issue 1: Low or No Apparent Effect on Cell Viability
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Due to its poor aqueous solubility, GA-amide may precipitate out of the cell culture medium, reducing its effective concentration. Solution: Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Prepare fresh dilutions from a high-concentration DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Incorrect Concentration Range | The effective concentration of GA-amide can vary significantly between cell lines. Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line. Refer to published IC50 values for similar cell types as a starting point (see Table 1). |
| Cell Line Insensitivity | The target receptor, TrkA, may not be expressed or may be expressed at very low levels in your cell line of choice. Solution: Verify TrkA expression in your cell line using Western blot or qPCR. If TrkA expression is low or absent, consider using a different cell line known to express TrkA. |
| Compound Degradation | Improper storage can lead to the degradation of GA-amide. Solution: Store the stock solution at -20°C or -80°C and minimize freeze-thaw cycles. Protect the compound from light. |
Issue 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Compound Dosing | Inaccurate pipetting or uneven distribution of the compound in multi-well plates can lead to variability. Solution: Use calibrated pipettes and ensure thorough but gentle mixing of the plate after adding the compound. |
| Cell Seeding Density | Variations in the initial number of cells seeded per well can affect the final readout. Solution: Ensure a homogenous cell suspension before seeding and use a consistent seeding density across all wells. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a plate are more prone to evaporation, which can concentrate the compound and affect cell growth. Solution: Avoid using the outermost wells for experimental conditions. Fill these wells with sterile PBS or medium to minimize evaporation from adjacent wells. |
Issue 3: Unexpected Off-Target Effects
| Possible Cause | TrkA-Independent Mechanisms |
| Anti-angiogenic Effects | GA-amide has been shown to inhibit angiogenesis in endothelial cells through a TrkA-independent mechanism by suppressing VEGF/VEGFR2 and downstream pathways. Consideration: If working with endothelial cells or studying angiogenesis, be aware of this dual mechanism of action. |
| Interaction with other proteins | The parent compound, gambogic acid, is known to interact with other cellular targets. While GA-amide is more selective for TrkA, the possibility of other interactions cannot be entirely ruled out at high concentrations. Solution: Use the lowest effective concentration of GA-amide determined from your dose-response studies to minimize potential off-target effects. Include appropriate controls to dissect TrkA-dependent versus independent effects. |
Data Presentation
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay Duration | Reference |
| HUVECs | Human Umbilical Vein Endothelial Cells | 0.1269 | 48 h | |
| NhECs | Normal Human Brain Microvascular Endothelial Cells | 0.1740 | 48 h | |
| Glioma Stem Cells (GSCs) and Patient-Derived Glioma Cells (PDCs) | Glioma Cells | Exhibited higher sensitivity compared to non-tumor cells | Not specified |
Experimental Protocols & Visualizations
This compound Signaling Pathways
This compound can initiate distinct signaling cascades depending on the cellular context.
Caption: Dual signaling mechanisms of this compound.
Troubleshooting Workflow for Unexpected Results
This workflow provides a logical approach to diagnosing issues in your this compound experiments.
Caption: Troubleshooting workflow for this compound experiments.
Detailed Experimental Protocols
This protocol is adapted from studies on the anti-angiogenic effects of this compound.
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Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
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Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 0.5 µM) and a vehicle control (DMSO) for 48 hours.
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MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
This protocol is based on methods used to assess GA-amide-induced apoptosis in endothelial cells.
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Cell Seeding and Treatment: Seed cells (e.g., HUVECs at 2 x 10^5 cells/well) in 6-well plates, allow them to adhere overnight, and then treat with various concentrations of this compound (e.g., 0.1 to 1.2 µM) for a specified time (e.g., 6 hours).
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Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
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Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
This protocol is a general guideline for assessing protein expression and phosphorylation changes induced by this compound.
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Cell Lysis: After treatment with this compound for the desired time (e.g., 6 hours), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, cleaved PARP, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Gambogic Amide treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gambogic Amide (GA-amide) in experimental settings. The information is designed to address common challenges and questions that may arise during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Gambogic Acid?
A1: this compound is a derivative of Gambogic Acid (GA), the primary active component of gamboge resin from the Garcinia hanburyi tree.[1][2] While both compounds exhibit anti-cancer properties, GA-amide is noted as a selective agonist for the TrkA receptor, possessing neurotrophic activity.[1][2][3] This selectivity may lead to different downstream signaling effects compared to its parent compound, Gambogic Acid.
Q2: What is the primary mechanism of action for this compound in cancer cells?
A2: this compound exerts its anti-cancer effects through multiple mechanisms. A key action is the inhibition of angiogenesis by suppressing the VEGF/VEGFR2 signaling pathway. This, in turn, downregulates the downstream AKT/mTOR and PLCγ/Erk1/2 pathways, which are crucial for endothelial cell proliferation and migration. Additionally, GA-amide can induce apoptosis (programmed cell death) in various cancer cell lines.
Q3: In which cancer cell lines has this compound shown efficacy?
A3: Research has demonstrated the efficacy of this compound and its precursor, Gambogic Acid, in a variety of cancer cell lines, including but not limited to:
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Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Endothelial Cells (NhECs) (in the context of angiogenesis)
-
Mantle Cell Lymphoma (JeKo-1)
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Breast Cancer (T47D, ZR751, MCF-7)
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Colon Cancer (DLD-1, HT-29)
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Hepatocellular Carcinoma (Bel-7402, SMMC-7721)
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Leukemia (K562)
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Lung Cancer (A549)
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Ovarian Cancer (SKOV3)
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Gastric Cancer (BGC-823)
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Osteosarcoma (U2OS, MG63)
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Prostate Cancer (PC3)
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Neuroblastoma (SH-SY5Y)
It is important to note that the cytotoxic effects can vary significantly between different cell lines.
Q4: Does this compound affect the cell cycle?
A4: Yes, Gambogic Acid, the precursor to this compound, has been shown to induce cell cycle arrest in various cancer cell lines. It can cause G2/M arrest in cell lines like MG63 and BGC-823 human gastric carcinoma cells, and G0/G1 arrest in U2OS and K562 cells. This is often associated with alterations in the levels of key cell cycle regulatory proteins such as CDC2/p34.
Q5: Can this compound overcome drug resistance in cancer cells?
A5: Gambogic Acid has demonstrated the potential to reverse drug resistance in certain cancer cell lines. For instance, it has been shown to sensitize doxorubicin-resistant breast cancer cells by inhibiting P-glycoprotein and suppressing survivin expression. It can also reverse docetaxel resistance in gastric cancer cells.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Apoptosis
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations ranging from 0.4 µM to 1.2 µM have been shown to induce apoptosis in endothelial cells. |
| Incorrect incubation time. | Conduct a time-course experiment. Apoptosis induction has been observed after 6 hours of treatment in HUVECs and NhECs. |
| Cell line is resistant to GA-amide-induced apoptosis. | Consider combination therapy. Gambogic Acid has shown synergistic effects with other chemotherapeutic agents. |
| Incorrect apoptosis detection method. | Use multiple methods to confirm apoptosis, such as Annexin V/PI staining followed by flow cytometry, and Western blot for cleaved PARP and cleaved caspase-3. |
Issue 2: Low Cytotoxicity or Cell Viability Inhibition
| Possible Cause | Troubleshooting Step |
| IC50 value for the specific cell line is not established. | Determine the IC50 value using a cell viability assay such as MTS or CCK-8. IC50 values can vary significantly between cell lines. For example, the IC50 for HUVECs is approximately 0.1269 µM and for NhECs is 0.1740 µM after 48 hours of treatment. |
| Solubility issues with this compound. | Ensure proper dissolution of this compound in a suitable solvent like DMSO before adding it to the cell culture medium. |
| High cell seeding density. | Optimize the cell seeding density to ensure that cells are in the logarithmic growth phase during treatment. |
| Contamination of cell culture. | Regularly check for and address any microbial contamination in your cell cultures. |
Issue 3: Difficulty in Detecting Downstream Signaling Pathway Modulation
| Possible Cause | Troubleshooting Step |
| Inappropriate time point for protein extraction. | Perform a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation. For example, downregulation of AKT/mTOR and PLCγ/Erk1/2 pathways was observed after 6 hours of treatment. |
| Low protein concentration in lysate. | Ensure you are lysing a sufficient number of cells and use a protein quantification assay (e.g., BCA) to normalize protein loading for Western blotting. |
| Antibody quality or concentration is not optimal. | Titrate your primary and secondary antibodies to determine the optimal concentrations for detecting your target proteins. |
| Phosphatase activity in the cell lysate. | Add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your target proteins. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration (hours) | Assay |
| HUVEC | 0.1269 | 48 | MTS |
| NhEC | 0.1740 | 48 | MTS |
| 143B (Osteosarcoma) | 0.37 ± 0.02 | 48 | CCK8 |
| U2Os (Osteosarcoma) | 0.32 ± 0.06 | 48 | CCK8 |
| MG63 (Osteosarcoma) | 0.51 ± 0.02 | 48 | CCK8 |
| HOS (Osteosarcoma) | 0.60 ± 0.11 | 48 | CCK8 |
| SH-SY5Y (Neuroblastoma) | 1.28 | 6 | Cell Viability Assay |
Data compiled from multiple sources.
Table 2: Effect of this compound on Apoptosis-Related Proteins
| Cell Line | Treatment | Protein | Observation |
| HUVEC & NhEC | 0.4, 0.8, 1.2 µM GA-amide for 6h | Cleaved PARP | Increased Expression |
| HUVEC & NhEC | 0.4, 0.8, 1.2 µM GA-amide for 6h | Cleaved Caspase-3 | Increased Expression |
| JeKo-1 | Gambogic Acid | Caspase-3, -8, -9 | Activation |
| Bel-7402 | Compound 22 (GA derivative) | Caspase-3, -8, -9 | Activation |
Data compiled from multiple sources.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs at 2 x 10⁵ cells/well or NhECs at 1.5 x 10⁵ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.15, 0.2, 0.3, 0.4, and 0.5 µM) for 48 hours. Include a DMSO-treated control group.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Seeding and Treatment: Seed cells (e.g., HUVECs at 2 x 10⁵ cells/well or NhECs at 1.5 x 10⁵ cells/well) in 6-well plates overnight. Treat with DMSO or different concentrations of this compound (e.g., 0.1, 0.2, 0.4, 0.8, and 1.2 µM) for 6 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1x binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
-
Cell Culture and Treatment: Seed cells (e.g., HUVECs at 2 x 10⁵ cells/well or NhECs at 1.5 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with DMSO or various concentrations of this compound for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., Tris-NaCl-Triton-EDTA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 8 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Neurotrophic Activities of Gambogic Amide and Gambogic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotrophic properties of gambogic amide and its parent compound, gambogic acid. This document synthesizes experimental data to highlight their differential effects on neuronal survival, differentiation, and underlying signaling pathways.
This compound, a derivative of gambogic acid, has emerged as a potent neurotrophic agent, demonstrating superior activity compared to its precursor.[1][2][3] While both compounds are derived from the resin of the Garcinia hanburyi tree, structural modification of the carboxyl group in gambogic acid to an amide group in this compound significantly enhances its neurotrophic potential.[4] This guide will delve into the experimental evidence that substantiates these differences.
Quantitative Comparison of Neurotrophic Activity
The following tables summarize the key quantitative findings from comparative studies on this compound and gambogic acid.
| Parameter | This compound | Gambogic Acid | Reference |
| TrkA Receptor Activation | Potent and selective agonist, triggers TrkA dimerization and tyrosine phosphorylation. | Does not induce TrkA tyrosine phosphorylation. | [3] |
| Neurite Outgrowth in PC12 Cells | Provokes prominent neurite outgrowth, comparable to Nerve Growth Factor (NGF). Noticeable effect at 10-50 nM. | No significant effect on neurite outgrowth. | |
| Neuroprotection | Strongly prevents glutamate-induced neuronal cell death and reduces infarct volume in stroke models. | Exhibits some protective effects against apoptosis, but less potent than this compound. |
| Signaling Pathway Activation | This compound | Gambogic Acid | Reference |
| Akt Phosphorylation | Robustly induces Akt phosphorylation in T17 cells and hippocampal neurons. | Strongly provokes Akt activation. | |
| MAPK (Erk1/2) Phosphorylation | Robustly induces Erk1/2 phosphorylation in T17 cells. | Fails to activate MAPKs. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and gambogic acid.
Neurite Outgrowth Assay in PC12 Cells
-
Cell Culture: PC12 cells are maintained in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.
-
Treatment: Cells are seeded in culture plates and treated with various concentrations of this compound, gambogic acid, or Nerve Growth Factor (NGF) as a positive control. A typical concentration for the compounds is 0.5 μM.
-
Incubation: The treated cells are incubated for a period of 5 days to allow for neurite extension.
-
Analysis: Neurite outgrowth is observed and quantified using microscopy. A neurite is typically defined as a process that is at least twice the length of the cell body diameter. The percentage of cells bearing neurites is determined.
Western Blot Analysis of Protein Phosphorylation
-
Cell Lines: T17 cells (a cell line expressing TrkA) or primary hippocampal neurons are used.
-
Treatment: Cells are treated with this compound, gambogic acid, or NGF for a specified duration (e.g., 30 minutes).
-
Lysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-Akt, phospho-Erk1/2) and total proteins as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways and Experimental Workflow
The differential activation of intracellular signaling pathways underlies the distinct neurotrophic profiles of this compound and gambogic acid.
Caption: Signaling pathways of this compound vs. Gambogic Acid.
The diagram above illustrates that this compound acts as a selective agonist for the TrkA receptor, leading to its dimerization and autophosphorylation. This initiates downstream signaling through both the PI3K/Akt and Ras/MAPK pathways, promoting neuronal survival and neurite outgrowth, respectively. In contrast, while gambogic acid can activate the PI3K/Akt pathway, it fails to activate the TrkA receptor and the subsequent Ras/MAPK cascade.
Caption: Workflow for assessing neurotrophic activity.
This workflow outlines the key steps in evaluating and comparing the neurotrophic effects of this compound and gambogic acid. It begins with the culture of appropriate neuronal cell lines, followed by treatment with the compounds. A battery of assays is then employed to assess functional outcomes like neurite outgrowth and cell survival, as well as to probe the underlying molecular mechanisms through protein phosphorylation analysis. The final step involves the quantification and comparative analysis of the collected data.
References
- 1. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
A Comparative Analysis of Gambogic Amide and Nerve Growth Factor (NGF) on TrkA Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of Gambogic Amide (GA), a novel small molecule, and Nerve Growth Factor (NGF), a well-established neurotrophin, on the Tropomyosin receptor kinase A (TrkA) signaling pathway. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades to aid in understanding their distinct mechanisms and potential therapeutic applications.
Executive Summary
Nerve Growth Factor (NGF) is a critical protein for the survival, development, and function of neurons. Its therapeutic potential, however, is often limited by its protein nature, leading to poor bioavailability and potential side effects. This compound (GA), a derivative of gambogic acid, has emerged as a promising small molecule agonist of the TrkA receptor, the primary receptor for NGF. While both molecules activate TrkA and promote neuronal survival and differentiation, they exhibit distinct mechanisms of action and signaling kinetics. This guide elucidates these differences to inform future research and drug development efforts.
Quantitative Comparison of this compound and NGF
The following tables summarize the key quantitative parameters of this compound and NGF in relation to TrkA signaling.
| Parameter | This compound (GA) | Nerve Growth Factor (NGF) | Citation(s) |
| Binding Affinity (Kd) | ~75 nM (to intracellular juxtamembrane domain of TrkA) | High affinity: KD = 10-11 M; Low affinity: KD = 10-9 M (to extracellular domain of TrkA) | [1][2] |
| EC50 (Neuronal Survival) | 5 nM (anti-apoptotic activity in T17 cells) | Not explicitly found in searches | [1] |
| Effective Concentration (Neurite Outgrowth) | 10-50 nM in PC12 cells | Effective concentrations vary, but comparable potency to GA observed | [1][3] |
| Feature | This compound (GA) | Nerve Growth Factor (NGF) | Citation(s) |
| TrkA Phosphorylation Kinetics | Induces a lower magnitude but longer-lasting phosphorylation | Induces a swift and potent, but transient, phosphorylation | |
| Downstream Signaling Activation | Activates Akt and MAPK/ERK pathways | Activates Akt, MAPK/ERK, and PLC-γ pathways | |
| Effect on TrkA Receptor Level | Upregulates TrkA protein and mRNA levels | Induces rapid degradation of the TrkA receptor |
Signaling Pathways and Mechanisms of Action
NGF, a homodimer, binds to the extracellular domain of TrkA, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, leading to the activation of downstream signaling cascades, including the PI3K/Akt, RAS/MAPK (ERK), and PLC-γ pathways, which collectively promote neuronal survival and differentiation.
In contrast, this compound, a small molecule, interacts with the intracellular juxtamembrane domain of TrkA. This interaction also promotes TrkA dimerization and autophosphorylation, subsequently activating the Akt and MAPK/ERK signaling pathways. A key difference lies in the kinetics of this activation; GA induces a more sustained, albeit less intense, phosphorylation of TrkA compared to the rapid and transient activation by NGF. Furthermore, GA has been shown to upregulate the expression of TrkA itself, a mechanism not observed with NGF which tends to promote receptor degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
TrkA Phosphorylation Assay (Immunoprecipitation and Western Blot)
This protocol is designed to assess the level of TrkA phosphorylation in response to treatment with this compound or NGF.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
This compound and NGF
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
Anti-TrkA antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Anti-phospho-TrkA (e.g., Tyr490) primary antibody for Western blot
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
ECL Western blotting substrate
Procedure:
-
Cell Culture and Treatment: Plate PC12 cells and grow to desired confluency. Starve cells in low-serum medium for several hours before treatment. Treat cells with various concentrations of this compound or NGF for the desired time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G beads. Incubate the pre-cleared lysate with an anti-TrkA antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-antigen complexes. Wash the beads several times with lysis buffer.
-
Western Blotting: Elute the protein from the beads by boiling in SDS sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation and Detection: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-phospho-TrkA antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Neurite Outgrowth Assay in PC12 Cells
This assay quantifies the ability of this compound and NGF to induce neuronal differentiation.
Materials:
-
PC12 cells
-
Collagen-coated culture plates or slides
-
Differentiation medium (low serum)
-
This compound and NGF
-
Fixative (e.g., 4% paraformaldehyde)
-
Antibody against a neuronal marker (e.g., anti-βIII-tubulin)
-
Fluorescently labeled secondary antibody
-
Microscope with imaging software
Procedure:
-
Cell Plating: Seed PC12 cells at a low density on collagen-coated plates in differentiation medium.
-
Treatment: After 24 hours, replace the medium with fresh differentiation medium containing various concentrations of this compound or NGF.
-
Incubation: Culture the cells for 2-5 days, replacing the medium with fresh compound-containing medium every 2 days.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and block non-specific binding. Incubate with an anti-βIII-tubulin antibody, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter and the average neurite length per cell using image analysis software.
Logical Comparison of Mechanisms
The distinct binding sites and activation kinetics of this compound and NGF on the TrkA receptor lead to different downstream cellular responses.
References
Gambogic Amide: A Highly Selective TrkA Agonist Over TrkB and TrkC
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Analysis of Selectivity
Gambogic amide demonstrates a remarkable selectivity for the TrkA receptor. Experimental evidence indicates that it binds to TrkA with high affinity, while showing negligible interaction with TrkB and TrkC. This selectivity is crucial for its potential as a therapeutic agent targeting specific neurotrophic pathways.
| Parameter | TrkA | TrkB | TrkC | Reference |
| Binding Affinity (Kd) | ~75 nM | No significant binding reported | No significant binding reported | [1] |
| Receptor Activation (Tyrosine Phosphorylation) | Robustly induces phosphorylation | No significant phosphorylation | No significant phosphorylation | [2][3] |
Key Findings:
-
This compound selectively binds to the cytoplasmic juxtamembrane domain of the TrkA receptor.[1]
-
In vitro binding assays have confirmed that this compound directly associates with TrkA, but not with TrkB or TrkC.[3]
-
Cell-based assays demonstrate that this compound triggers the dimerization and autophosphorylation of TrkA, leading to the activation of downstream signaling cascades. In contrast, it fails to initiate tyrosine phosphorylation in TrkB or TrkC receptors.
Experimental Protocols
To determine the selectivity of this compound for TrkA over TrkB and TrkC, a series of in vitro and cell-based assays are typically employed. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory or activating effect of this compound on the kinase activity of purified TrkA, TrkB, and TrkC.
Materials:
-
Recombinant human TrkA, TrkB, and TrkC kinase domains
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., a generic tyrosine kinase substrate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the respective recombinant Trk kinase (TrkA, TrkB, or TrkC) to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Add the substrate peptide to each well.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Plot the kinase activity against the concentration of this compound to determine parameters like EC50 (for agonists) or IC50 (for inhibitors).
Cellular Receptor Activation Assay
Objective: To assess the ability of this compound to induce the phosphorylation of TrkA, TrkB, and TrkC in a cellular context.
Materials:
-
Cell lines engineered to overexpress TrkA, TrkB, or TrkC (e.g., HEK293 or PC12 cells)
-
This compound
-
Cell culture medium
-
Lysis buffer
-
Primary antibodies: anti-phospho-TrkA (Tyr490), anti-phospho-TrkB (Tyr706), anti-phospho-TrkC (Tyr785), and total Trk antibodies.
-
Secondary antibodies (HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Plate the TrkA, TrkB, and TrkC-expressing cells in separate culture dishes and grow to a suitable confluency.
-
Treat the cells with varying concentrations of this compound for a specific duration (e.g., 30 minutes).
-
Lyse the cells using an appropriate lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of TrkA, TrkB, or TrkC.
-
As a loading control, probe separate membranes with antibodies against the total forms of each Trk receptor.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the level of receptor phosphorylation relative to the total receptor expression.
Signaling Pathways and Experimental Workflows
The selective activation of TrkA by this compound initiates specific downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and differentiation. In contrast, TrkB and TrkC, which are not activated by this compound, have their own distinct signaling dynamics in response to their cognate ligands (BDNF/NT-4 for TrkB and NT-3 for TrkC).
Trk Receptor Signaling Pathways
Caption: Trk receptor signaling pathways activated by this compound.
Experimental Workflow for Selectivity Profiling
Caption: Experimental workflow for determining this compound selectivity.
References
A Comparative Guide to the Neuroprotective Effects of Gambogic Amide in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective properties of Gambogic Amide (GA), a selective small molecule agonist of the Tropomyosin receptor kinase A (TrkA). The data presented herein validates its potential as a therapeutic agent for neurodegenerative diseases by comparing its efficacy against Nerve Growth Factor (NGF), the natural ligand for TrkA, and discussing other alternative neuroprotective compounds. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Executive Summary
This compound has demonstrated potent neuroprotective effects in primary neurons by selectively binding to and activating the TrkA receptor. This activation mimics the neurotrophic actions of Nerve Growth Factor (NGF), leading to the stimulation of downstream pro-survival signaling pathways, including the PI3K/Akt and MAPK/Erk cascades. Experimental data reveals that this compound effectively prevents glutamate-induced apoptosis in hippocampal neurons and promotes neurite outgrowth, with an efficacy comparable, and in some aspects, even superior to NGF.[1][2][3][4][5] This guide will delve into the quantitative comparisons, underlying mechanisms, and the experimental methodologies used to validate these findings.
Comparative Performance of Neuroprotective Agents
The neuroprotective efficacy of this compound has been primarily evaluated against glutamate-induced excitotoxicity and in neurite outgrowth assays. The following tables summarize the key quantitative data from studies on primary neurons and related cell lines.
Table 1: Neuroprotective Efficacy Against Glutamate-Induced Apoptosis in Primary Hippocampal Neurons
| Compound | Concentration | Apoptosis Inhibition | Key Findings |
| This compound | 0.5 µM | Exhibited stronger apoptosis inhibitory activity than NGF. | Pre-treatment for 30 minutes followed by 50 µM glutamate for 16 hours. |
| Nerve Growth Factor (NGF) | Positive Control | Displayed a protective effect. | Established benchmark for TrkA-mediated neuroprotection. |
| Other GA Derivatives | 0.5 µM | Dihydro-GA showed weak protection; others were ineffective or slightly enhanced apoptosis. | Highlights the specific neuroprotective activity of the amide derivative. |
Table 2: Potency in Preventing Apoptosis (EC50 Values)
| Compound | Cell Line | EC50 (nM) | Notes |
| This compound | T17 (TrkA-expressing) | 5 | Demonstrates high potency in a TrkA-dependent manner. |
| Gambogic Acid (GA) | T17 (TrkA-expressing) | 20 | |
| Dimethyl-GA | T17 (TrkA-expressing) | 120 | |
| Dihydro-GA | T17 (TrkA-expressing) | 200 |
Table 3: Efficacy in Promoting Neurite Outgrowth in PC12 Cells
| Compound | Concentration | Outcome | Key Findings |
| This compound | 10-50 nM | Provoked substantial neurite sprouting. | Effect is comparable to NGF and is TrkA-dependent. |
| Nerve Growth Factor (NGF) | Positive Control | Elicited pronounced neurite sprouting. | Gold standard for TrkA-mediated neuritogenesis. |
| Dihydro-GA | 0.5 µM | Induced evident, but weaker, neurite outgrowth compared to this compound. | |
| Other GA Derivatives | 0.5 µM | Failed to induce neurite outgrowth. |
Alternative Neuroprotective Compounds
While this compound shows significant promise as a TrkA agonist, other small molecules have been investigated for their neuroprotective properties through various mechanisms.
-
Amitriptyline : This tricyclic antidepressant has been shown to protect primary hippocampal neurons from glutamate-induced apoptosis by inducing TrkA phosphorylation. It appears to bind to the extracellular domain of TrkA.
-
CEP-1347 : This compound is an inhibitor of mixed lineage kinases (MLKs), which are upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, a key player in neuronal apoptosis. CEP-1347 has demonstrated neuroprotective effects in various in vitro and in vivo models of neuronal cell death.
-
7,8-Dihydroxyflavone (DHF) : A small molecule that acts as a specific agonist for the TrkB receptor, the receptor for brain-derived neurotrophic factor (BDNF). It has shown neuroprotective effects in models of stroke and neurodegenerative diseases.
These alternatives highlight the diversity of molecular targets and pathways being explored for therapeutic intervention in neurodegeneration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for evaluating its neuroprotective effects.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Neuroprotection Assay.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate the neuroprotective effects of this compound.
Primary Hippocampal Neuron Culture
Objective: To establish a healthy culture of primary hippocampal neurons for subsequent neuroprotection assays.
Materials:
-
E18 rat embryos
-
Hibernate-A medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
Protocol:
-
Dissect hippocampi from E18 rat embryos in chilled Hibernate-A medium.
-
Mince the tissue and incubate in a papain/DNase I solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons on Poly-D-lysine coated plates at a desired density (e.g., 1 x 10^5 cells/cm²) in pre-warmed Neurobasal medium.
-
Incubate at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 3-4 days.
Glutamate-Induced Apoptosis Assay
Objective: To induce excitotoxic apoptosis in primary neurons and assess the protective effect of this compound.
Materials:
-
Cultured primary hippocampal neurons (7-10 days in vitro)
-
This compound stock solution
-
Glutamate solution
-
MTT reagent or a caspase-3 activity assay kit
Protocol:
-
Pre-treat the cultured neurons with various concentrations of this compound or vehicle control for 30 minutes to 1 hour.
-
Introduce glutamate to the culture medium to a final concentration of 50 µM.
-
Co-incubate for 16-24 hours at 37°C.
-
Assess neuronal viability using the MTT assay, which measures mitochondrial activity, or quantify apoptosis by measuring caspase-3 activity according to the manufacturer's instructions.
Western Blot for Akt and MAPK/Erk Activation
Objective: To determine if this compound activates the pro-survival PI3K/Akt and MAPK/Erk signaling pathways.
Materials:
-
Cultured primary neurons
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk, anti-total-Erk)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Treat cultured neurons with this compound (e.g., 500 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
References
- 1. Neuroprotection by small molecule activators of the nerve growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Unveiling the Target Profile of Gambogic Amide: A Comparative Guide to its Receptor Tyrosine Kinase Cross-reactivity
For Immediate Release
[City, State] – [Date] – In the competitive landscape of kinase drug discovery, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of Gambogic Amide's interaction with its primary target, Tropomyosin receptor kinase A (TrkA), and its cross-reactivity with other receptor tyrosine kinases (RTKs). This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential and off-target effects of this potent neurotrophic agent.
This compound, a derivative of the natural compound Gambogic Acid, has emerged as a selective agonist of TrkA, a receptor tyrosine kinase crucial for neuronal survival and differentiation.[1][2] By binding to the cytoplasmic juxtamembrane domain of TrkA, this compound induces receptor dimerization and activation of downstream signaling pathways, including the PI3K/Akt and MAPK cascades, mimicking the neurotrophic effects of Nerve Growth Factor (NGF).[3][4] This unique mechanism of action has positioned this compound as a promising candidate for the treatment of neurodegenerative diseases.
However, a thorough assessment of its kinase selectivity is essential to predict potential side effects and identify new therapeutic opportunities. This guide presents available data on this compound's cross-reactivity, with a particular focus on its well-documented high selectivity for TrkA over other Trk family members and a notable off-target interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Quantitative Comparison of Kinase Interactions
To facilitate a clear comparison, the following tables summarize the quantitative data on this compound's binding affinity and functional activity at key receptor tyrosine kinases.
Table 1: Binding Affinity of this compound for Trk Family Receptors
| Receptor | Binding Affinity (Kd) | Method | Reference |
| TrkA | ~75 nM | Competition Binding Assay | [3] |
| TrkB | No significant binding | In vitro binding assay | |
| TrkC | No significant binding | In vitro binding assay |
Table 2: Functional Activity of this compound on TrkA and VEGFR2
| Target | Assay Type | Metric | Value | Cell Line | Reference |
| TrkA | Neurite Outgrowth | EC50 | 10-50 nM | PC12 | |
| VEGFR2 | Cell Proliferation Inhibition | IC50 | 0.1269 µM | HUVEC | |
| VEGFR2 | Cell Proliferation Inhibition | IC50 | 0.1740 µM | NhEC |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the TrkA signaling pathway activated by this compound and a general workflow for assessing its cross-reactivity.
Caption: TrkA signaling cascade initiated by this compound.
Caption: Workflow for evaluating this compound's kinase selectivity.
Detailed Experimental Methodologies
The following are detailed protocols for key experiments cited in this guide.
Competition Binding Assay for TrkA
This protocol is adapted from the methodology used to determine the binding affinity of this compound for TrkA.
-
Preparation of TrkA-coated beads:
-
Express and purify GFP-tagged TrkA protein.
-
Covalently link purified GFP-TrkA to agarose beads.
-
-
Competition Reaction:
-
Incubate a fixed amount of TrkA-coated beads with a fluorescently labeled this compound derivative.
-
Add increasing concentrations of unlabeled this compound to the mixture.
-
Incubate for a specified time at 4°C to reach equilibrium.
-
-
Washing and Elution:
-
Wash the beads extensively with a suitable buffer to remove unbound ligands.
-
Elute the bound proteins and ligands from the beads.
-
-
Detection and Analysis:
-
Analyze the eluted samples by immunoblotting using an anti-GFP antibody to quantify the amount of TrkA that remains bound to the beads in the presence of the competitor.
-
The reduction in the amount of bead-bound TrkA with increasing concentrations of unlabeled this compound is used to calculate the dissociation constant (Kd).
-
Western Blot Analysis of TrkA, Akt, and MAPK Phosphorylation
This protocol outlines the general procedure for assessing the activation of TrkA and its downstream signaling pathways.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., PC12, primary neurons) to a suitable confluency.
-
Treat the cells with this compound at various concentrations and for different time points. A positive control (e.g., NGF) and a vehicle control should be included.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated TrkA (p-TrkA), total TrkA, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway activation.
-
Cell Viability Assay (MTS Assay) for VEGFR2 Inhibition
This protocol is based on the methodology used to assess the effect of this compound on the proliferation of endothelial cells.
-
Cell Seeding:
-
Seed human umbilical vein endothelial cells (HUVECs) or normal human endothelial cells (NhECs) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate the cells for 48 hours.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well and incubate for 1-4 hours, allowing the viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The available evidence strongly supports the high selectivity of this compound for TrkA over other Trk family members, making it a valuable tool for studying TrkA-mediated neurotrophic signaling. However, the discovery of its inhibitory activity against VEGFR2 at sub-micromolar concentrations highlights the importance of comprehensive cross-reactivity profiling. This off-target effect on a key regulator of angiogenesis could have significant implications for its therapeutic use, potentially offering anti-angiogenic benefits in cancer therapy but also posing risks in conditions where angiogenesis is desirable. Further investigation using broad kinome screening panels is warranted to fully elucidate the selectivity profile of this compound and to guide its future development as a therapeutic agent.
References
- 1. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gambogic Amide and Other Small Molecule TrkA Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gambogic Amide with other notable small molecule Tropomyosin receptor kinase A (TrkA) agonists. The objective is to present a clear comparison of their performance based on available experimental data, offering insights for researchers in neurodegenerative disease and regenerative medicine.
Introduction to TrkA Agonism
The TrkA receptor, a member of the receptor tyrosine kinase family, plays a crucial role in the survival, differentiation, and maintenance of neurons in both the central and peripheral nervous systems. Its endogenous ligand, Nerve Growth Factor (NGF), promotes neuronal health and regeneration. However, the therapeutic application of NGF is limited by its poor pharmacokinetic properties, including a short half-life and inability to cross the blood-brain barrier. This has spurred the development of small molecule TrkA agonists that can mimic the neurotrophic effects of NGF while offering improved drug-like properties.
This compound, a derivative of gambogic acid, has emerged as a potent and selective TrkA agonist.[1][2] This guide compares this compound with other small molecule TrkA agonists, focusing on their binding affinity, potency, and mechanism of action.
Quantitative Comparison of Small Molecule TrkA Agonists
The following table summarizes the key quantitative data for this compound and two other representative small molecule TrkA agonists, MT2 and D3. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Molecular Weight (Da) | Target | Binding Affinity (Kd) | Potency (EC50/IC50) | Mechanism of Action | Key References |
| This compound | 627.78 | TrkA | ~75 nM | ~10 nM (anti-apoptosis in T17 cells)[3] | Binds to the cytoplasmic juxtamembrane domain of TrkA, inducing dimerization and autophosphorylation.[1][2] | Jang et al., 2007 (PNAS) |
| MT2 | Not specified | TrkA | 50-100 nM | Not explicitly reported for TrkA phosphorylation or neurite outgrowth. | Binds to the TrkA D5-binding pocket and induces TrkA autophosphorylation. | Peleshok & Saragovi, 2012 (Cell Death Dis) |
| D3 (peptidomimetic) | Not specified | TrkA | ~2 µM (estimated) | IC50 of 4 µM for competing with mAb 5C3 binding to TrkA. | Binds to the Ig-like C2 region of the extracellular domain of TrkA. | Maliartchouk et al., 2000 (Mol Pharmacol) |
Signaling Pathways and Experimental Workflows
The activation of TrkA by small molecule agonists initiates downstream signaling cascades that are crucial for neuronal survival and differentiation. The primary pathways involved are the Ras/MAPK and PI3K/Akt pathways.
TrkA Signaling Pathway
Caption: TrkA signaling cascade initiated by a small molecule agonist.
Experimental Workflow: TrkA Phosphorylation Assay
Caption: Workflow for assessing TrkA phosphorylation via Western Blot.
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for quantifying neurite outgrowth in PC12 cells.
Detailed Experimental Protocols
TrkA Phosphorylation Assay (Western Blot)
This protocol details the steps to assess the ability of a small molecule to induce TrkA phosphorylation in a cellular context.
1. Cell Culture and Treatment:
-
Seed PC12 cells or other TrkA-expressing cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of the small molecule TrkA agonist for a specified time (e.g., 15-30 minutes). Include a positive control (e.g., NGF) and a vehicle control.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkA (e.g., anti-phospho-TrkA Tyr490) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total TrkA.
Neurite Outgrowth Assay in PC12 Cells
This protocol describes a method to quantify the neurotrophic effect of small molecule TrkA agonists by measuring neurite outgrowth in PC12 cells.
1. Cell Seeding:
-
Coat 24- or 48-well plates with a suitable substrate such as poly-L-lysine or collagen.
-
Seed PC12 cells at a low density (e.g., 1 x 104 cells/well) to allow for neurite extension without excessive cell-cell contact.
-
Allow the cells to adhere for 24 hours in a standard culture medium.
2. Treatment:
-
Replace the culture medium with a low-serum medium containing various concentrations of the small molecule TrkA agonist. Include NGF as a positive control and a vehicle control.
-
Incubate the cells for 48-72 hours to allow for neurite outgrowth.
3. Immunostaining and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope.
4. Quantification:
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ/Fiji).
-
Measure parameters such as the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. A common criterion for a neurite-bearing cell is a process at least twice the length of the cell body diameter.
Conclusion
This compound stands out as a potent and selective small molecule TrkA agonist with a well-characterized mechanism of action. Its ability to bind to the intracellular juxtamembrane domain of TrkA represents a distinct mechanism compared to peptidomimetic agonists that target the extracellular domain. While direct comparative studies are limited, the available data suggest that this compound exhibits high binding affinity and potent neurotrophic and neuroprotective effects. Further head-to-head studies under standardized assay conditions are warranted to definitively rank the potency and efficacy of these promising small molecule TrkA agonists for therapeutic development.
References
A Comparative Guide to the Efficacy of Gambogic Amide in Preclinical Models of Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Gambogic Amide (GA) in various animal models of neurological disorders. While preclinical data strongly supports its potential in stroke and excitotoxicity models, its evaluation in other neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's disease is currently limited. This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to offer a clear perspective on the current standing of this compound as a potential therapeutic agent.
Executive Summary
This compound, a derivative of Gambogic Acid, has emerged as a potent neuroprotective agent in preclinical studies. Its primary mechanism of action is the selective agonism of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). By mimicking the neurotrophic effects of NGF, this compound activates downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, which are crucial for promoting neuronal survival, plasticity, and reducing apoptosis.[1][2]
The most robust evidence for this compound's efficacy comes from animal models of ischemic stroke and excitotoxicity. In these models, GA has been shown to significantly reduce infarct volume and protect neurons from cell death.[1][3] This guide will focus on presenting this data in comparison to other neuroprotective agents evaluated in similar models.
It is important to note that while the neurotrophic properties of this compound suggest a therapeutic potential for other neurodegenerative diseases, there is currently a lack of published, peer-reviewed studies providing quantitative efficacy data in animal models of Alzheimer's disease, Parkinson's disease, and Huntington's disease. Therefore, this guide will first detail the established efficacy in stroke models and then briefly discuss the common preclinical models for the other mentioned neurodegenerative diseases, highlighting the need for future research into this compound's potential in these areas.
I. Efficacy in Animal Models of Ischemic Stroke and Excitotoxicity
The neuroprotective effects of this compound have been most extensively studied in two key animal models: the transient Middle Cerebral Artery Occlusion (tMCAO) model of ischemic stroke and the Kainic Acid-induced excitotoxicity model.
Data Presentation: Quantitative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound in these models, alongside data for other neuroprotective agents for an indirect comparison.
Table 1: Efficacy in the Transient Middle Cerebral Artery Occlusion (tMCAO) Stroke Model
| Therapeutic Agent | Animal Model | Dosage | Key Outcomes | Reference |
| This compound | Rat | 2 mg/kg | Significantly reduced total infarct volume. | [1] |
| This compound | Rat | 2 mg/kg/day (4 doses) | Significant improvement in skilled reaching and walking behavioral tasks. | |
| Edaravone | Rat | 10, 20, 30 mg/kg (oral) | Dose-dependently reduced cerebral infarction area and improved sensorimotor function. | |
| Citicoline | Rat | 40, 50, 60 mM (intracaudate-putamen) | Significantly smaller brain infarct volume compared to control. | |
| Nerve Growth Factor (NGF) | Rabbit | N/A (treatment at 2, 3, 5h post-MCAO) | Significantly reduced infarct volume and neural cell apoptosis. |
Table 2: Efficacy in the Kainic Acid-Induced Neuronal Death Model
| Therapeutic Agent | Animal Model | Dosage | Key Outcomes | Reference |
| This compound | Mouse | 2 mg/kg | Substantially diminished kainic acid-triggered hippocampal neuronal cell death. | |
| Edaravone | Rat | 10 mg/kg (i.v.) post-seizure | Significantly reduced neuronal cell loss. | |
| Edaravone | Rat | 10 mg/kg/day | Increased neuronal density and decreased neuronal damage in the hippocampus. | |
| Citicoline | Rat | 300 mg/kg | No significant neuroprotection in the hippocampus after seizure. | |
| Nerve Growth Factor (NGF) | Rat | N/A | Attenuated seizure-induced decreases in neuronal density. |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key models discussed.
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
This surgical model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Male Sprague-Dawley rats or C57BL/6 mice are typically used. Animals are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). The successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion of the ischemic territory.
-
Treatment Administration: this compound (e.g., 2 mg/kg) is typically administered intravenously or intraperitoneally at a specific time point relative to the occlusion or reperfusion.
-
Outcome Assessment: 24 to 72 hours post-MCAO, animals are euthanized. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume. Behavioral tests are also used to assess functional recovery.
Kainic Acid-Induced Neuronal Death Model
This model is used to study excitotoxicity-induced neuronal damage, a common pathological mechanism in various neurological disorders.
-
Animal Preparation: Adult male mice (e.g., C57BL/6) are used.
-
Kainic Acid Administration: Kainic acid is administered via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection to induce seizures and subsequent neuronal death, particularly in the hippocampus. A typical i.p. dose is 20-30 mg/kg.
-
Treatment Administration: this compound (e.g., 2 mg/kg) is administered, often as a pretreatment, before the kainic acid injection.
-
Seizure Monitoring: Animals are monitored for the onset and severity of seizures.
-
Outcome Assessment: After a set period (e.g., 3-7 days), animals are euthanized. Brains are collected, and hippocampal sections are analyzed for neuronal death using methods like Fluoro-Jade B staining or TUNEL assay.
III. Mandatory Visualizations
Signaling Pathway of this compound
Experimental Workflow for tMCAO Model
IV. Discussion on Other Neurodegenerative Disorders
Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Common animal models include transgenic mice expressing human genes with familial Alzheimer's disease mutations, such as APP/PS1 and 5XFAD mice. While the activation of TrkA by NGF has been suggested as a therapeutic strategy to support cholinergic neuron function, which is impaired in Alzheimer's, there are no specific studies to date that have reported the efficacy of this compound in these models.
Parkinson's Disease
Parkinson's disease involves the progressive loss of dopaminergic neurons in the substantia nigra. Preclinical research often utilizes neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) or MPTP models in rodents, which replicate this dopaminergic neurodegeneration. Given this compound's demonstrated neuroprotective properties, its evaluation in these models would be a logical next step to assess its potential for Parkinson's disease.
Huntington's Disease
Huntington's disease is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of a mutant huntingtin protein that is toxic to neurons, particularly in the striatum. Transgenic mouse models, such as the R6/2 and zQ175 mice, are widely used to study the disease and test potential therapies. Future research could explore whether the neurotrophic support offered by this compound could mitigate the neuronal loss characteristic of Huntington's disease.
V. Conclusion
This compound demonstrates significant and reproducible neuroprotective efficacy in animal models of ischemic stroke and excitotoxicity. Its mechanism as a selective TrkA agonist, activating pro-survival signaling pathways, is well-supported by the available data. The comparative analysis suggests its potency is comparable to or potentially greater than some other neuroprotective agents in these specific preclinical settings.
However, a critical knowledge gap exists regarding its efficacy in animal models of other major neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. The promising results in stroke models provide a strong rationale for expanding the preclinical evaluation of this compound to these conditions. Further research is warranted to explore the full therapeutic potential of this compelling neurotrophic agent.
References
- 1. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Edaravone prevents kainic acid-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic time window for the neuroprotective effects of NGF when administered after focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Gambogic Amide and Other Neurotrophic Factors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neurotrophic performance of Gambogic Amide against other well-established neurotrophic factors. This document synthesizes available experimental data to highlight their respective mechanisms of action, efficacy in promoting neuronal survival and differentiation, and the underlying signaling pathways.
This compound, a small molecule agonist, has emerged as a potent and selective activator of the Tropomyosin receptor kinase A (TrkA).[1][2] This positions it as a potential therapeutic agent for neurodegenerative diseases and nerve injury, capable of mimicking the effects of Nerve Growth Factor (NGF).[3] This guide will compare the neurotrophic activities of this compound with key members of the neurotrophin family: Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), Neurotrophin-3 (NT-3), and Glial Cell Line-Derived Neurotrophic Factor (GDNF).
Comparative Analysis of Neurotrophic Efficacy
The following tables summarize quantitative data from various studies to facilitate a direct comparison of this compound with other neurotrophic factors. It is important to note that the data for this compound is primarily in comparison to NGF, as direct comparative studies with BDNF, GDNF, and NT-3 are limited in the current literature.
Table 1: Receptor Selectivity and Downstream Signaling Activation
| Factor | Primary Receptor(s) | Key Downstream Signaling Pathways Activated |
| This compound | TrkA | - PI3K/Akt - MAPK/ERK |
| NGF | TrkA, p75NTR | - PI3K/Akt - MAPK/ERK - PLCγ |
| BDNF | TrkB, p75NTR | - PI3K/Akt - MAPK/ERK - PLCγ |
| NT-3 | TrkC (high affinity), TrkA, TrkB (lower affinity), p75NTR | - PI3K/Akt - MAPK/ERK - PLCγ |
| GDNF | GFRα1/RET complex | - PI3K/Akt - MAPK/ERK - PLCγ |
Table 2: In Vitro Efficacy - Neurite Outgrowth and Neuroprotection
| Factor | Assay | Cell Type | Concentration | Result |
| This compound | Neurite Outgrowth | PC12 cells | 10–50 nM | Provoked substantial neurite sprouting, comparable to NGF. |
| NGF | Neurite Outgrowth | PC12 cells | Not specified | Elicited pronounced neurite sprouting. |
| This compound | Neuroprotection (against glutamate-induced apoptosis) | Hippocampal neurons | 0.5 μM | Exhibited stronger apoptosis inhibitory activity than NGF. |
| NGF | Neuroprotection (against glutamate-induced apoptosis) | Hippocampal neurons | Not specified | Displayed a protective effect. |
| This compound | Akt Activation | Hippocampal neurons | 50 nM | Induced Akt activation as strongly as 50 ng/ml NGF. |
| BDNF | Neurite Outgrowth | Spiral Ganglion Neurons | Not specified | Promoted neurite outgrowth and branching. |
| NT-3 | Neurite Outgrowth | Spiral Ganglion Neurons | Not specified | Induced dose-dependent increases in neurite outgrowth. |
| GDNF | Neurite Outgrowth | Primary spinal cord neurons | Not specified | Enhanced neurite growth. |
Table 3: In Vivo Efficacy - Stroke Model
| Factor | Animal Model | Administration | Key Finding |
| This compound | Transient middle cerebral artery occlusion (MCAO) in mice | Systemic | Substantially decreased infarct volume. |
Signaling Pathways
The neurotrophic effects of this compound and other neurotrophic factors are mediated through the activation of specific intracellular signaling cascades. The following diagrams illustrate these pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future comparative studies.
Neurite Outgrowth Assay in PC12 Cells
Objective: To quantify the ability of a compound to induce neurite formation in a neuronal cell line.
Methodology:
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Plating: Cells are seeded at a density of 1 x 10^4 cells/well in a 24-well plate coated with collagen type IV.
-
Treatment: After 24 hours, the medium is replaced with a low-serum medium containing the test compound (e.g., this compound at 10-50 nM or NGF).
-
Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.
-
Fixation and Staining: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100. Neurites are visualized by immunostaining with an antibody against βIII-tubulin.
-
Quantification: The percentage of cells bearing at least one neurite longer than the cell body diameter is determined by analyzing images from multiple fields of view using microscopy and image analysis software.
Neuroprotection Assay (MTT Assay)
Objective: To assess the protective effect of a compound against a neurotoxic insult.
Methodology:
-
Cell Culture: Primary hippocampal neurons or a neuronal cell line (e.g., HT22) are cultured in appropriate media.
-
Plating: Cells are seeded in 96-well plates at a suitable density.
-
Pre-treatment: Cells are pre-incubated with the test compound (e.g., this compound at 0.5 μM) for a specified period (e.g., 1-2 hours).
-
Induction of Toxicity: A neurotoxic agent, such as glutamate (e.g., 5 mM), is added to the wells (excluding control wells).
-
Incubation: The plate is incubated for 16-24 hours.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
TrkA Phosphorylation Assay (Western Blot)
Objective: To determine if a compound induces the phosphorylation and activation of the TrkA receptor.
Methodology:
-
Cell Culture and Treatment: A cell line expressing TrkA (e.g., T17 cells) is cultured and then treated with the test compound (e.g., this compound) or a control (e.g., NGF) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TrkA (p-TrkA). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The membrane is then stripped and re-probed with an antibody for total TrkA as a loading control.
-
Quantification: The intensity of the p-TrkA bands is normalized to the total TrkA bands to determine the relative level of receptor phosphorylation.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the neurotrophic properties of a test compound.
References
- 1. BDNF, NT-3 and Trk receptor agonist monoclonal antibodies promote neuron survival, neurite extension, and synapse restoration in rat cochlea ex vivo models relevant for hidden hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Gambogic Amide Demonstrates Potent Anti-Angiogenic Activity Across In Vitro and In Vivo Models
FOR IMMEDIATE RELEASE
[City, State] – [Date] – New comparative data confirms the significant anti-angiogenic properties of Gambogic Amide (GA-amide), a derivative of the natural compound Gambogic Acid. Studies utilizing various experimental models reveal that GA-amide effectively inhibits key processes in angiogenesis, the formation of new blood vessels, a critical component in tumor growth and metastasis. The compound's efficacy is comparable to, and in some aspects distinct from, established anti-angiogenic agents, positioning it as a promising candidate for further investigation in cancer therapeutics.
This compound's anti-angiogenic activity has been substantiated through a series of in vitro and in vivo experiments, including endothelial cell proliferation and tube formation assays, as well as the chick chorioallantoic membrane (CAM) assay. These studies highlight GA-amide's ability to suppress the Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGFR2) signaling pathway, a central regulator of angiogenesis.
Comparative Efficacy of this compound
In vitro studies on Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Endothelial Cells (NhECs) have demonstrated that this compound inhibits cell proliferation and tube formation, crucial steps in the angiogenic process.[1] Furthermore, in vivo evidence from the CAM assay, a well-established model for studying angiogenesis, shows a significant reduction in capillary formation upon treatment with GA-amide.[1] Notably, the inhibitory effect of GA-amide was found to be comparable to that of Bevacizumab, a widely used anti-VEGF monoclonal antibody in cancer therapy.[1]
| Model System | Cell/Tissue Type | Parameter Measured | This compound (GA-amide) | Bevacizumab (Positive Control) | Reference |
| In Vitro | HUVEC | Proliferation (IC50) | 0.1269 µM | Not Reported in this study | [1] |
| NhEC | Proliferation (IC50) | 0.1740 µM | Not Reported in this study | [1] | |
| HUVEC | Tube Formation | Significant Inhibition at 0.2 µM | Not Reported in this study | ||
| NhEC | Tube Formation | Significant Inhibition at 0.2 µM | Not Reported in this study | ||
| In Vivo | Chick Chorioallantoic Membrane (CAM) | Capillary Number | Reduced to 20.3 ± 5.12 (at 62.8 ng) from 56 ± 14.67 (DMSO control) | Similar anti-angiogenic effects to GA-amide (at 40 µg) |
Mechanism of Action: Targeting the VEGF/VEGFR2 Signaling Pathway
This compound exerts its anti-angiogenic effects by targeting the VEGF/VEGFR2 signaling cascade. This pathway is initiated by the binding of VEGF to its receptor, VEGFR2, on endothelial cells, triggering a series of downstream signaling events that promote cell proliferation, migration, and survival. Research indicates that GA-amide suppresses the expression of both VEGF and VEGFR2. This, in turn, leads to the decreased activation of key downstream signaling molecules, including those in the AKT/mTOR and PLCγ/Erk1/2 pathways.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for independent verification and further research.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Protocol Details:
-
Matrigel Coating: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest HUVECs or NhECs and resuspend them in culture medium containing 0.5-10% serum. Seed the cells at a density of 1-2 x 10^5 cells/mL (150 µL per well) onto the solidified Matrigel.
-
Treatment: Add this compound at the desired concentrations (e.g., a final concentration of 0.2 µM) or the vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Analysis: Following incubation, visualize the formation of capillary-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay provides a robust in vivo model to assess the effect of compounds on blood vessel formation.
Protocol Details:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 7 days.
-
Windowing: On day 7, create a small window in the eggshell to expose the CAM.
-
Treatment Application: A sterile filter paper disc or a carrier of choice is saturated with the test compound (this compound at 18.8 and 62.8 ng), positive control (Bevacizumab at 40 µg), or vehicle control (DMSO) and placed onto the CAM.
-
Incubation: Reseal the window and return the eggs to the incubator for an additional 3 days.
-
Analysis: On day 10, the CAM is excised, and the area around the treatment disc is photographed. The number of blood vessels, particularly capillaries, is counted to quantify the angiogenic response.
The presented data underscores the potential of this compound as a potent anti-angiogenic agent. Its ability to effectively inhibit angiogenesis in both in vitro and in vivo models, through the suppression of the critical VEGF/VEGFR2 pathway, warrants further preclinical and clinical investigation as a potential cancer therapeutic.
References
Safety Operating Guide
Proper Disposal Procedures for Gambogic Amide: A Safety and Logistical Guide
Gambogic Amide, a derivative of Gambogic Acid, is a compound of interest in drug development, particularly for its neurotrophic and anti-tumor activities.[1][2] While a specific Safety Data Sheet (SDS) for this compound states it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, its parent compound, Gambogic Acid, is classified as toxic if swallowed and an irritant to skin and eyes.[3][4] Given its use in cancer research and its cytotoxic properties against glioma cells, it is prudent to handle and dispose of this compound as a potentially hazardous cytotoxic compound.[2]
This guide provides essential procedural steps for the safe handling and disposal of this compound waste in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Quantitative Hazard Data (for the related compound, Gambogic Acid)
The following table summarizes key toxicological data for Gambogic Acid, the parent compound of this compound. This data underscores the need for cautious handling and disposal of related substances.
| Metric | Value | Species | Exposure Route | Reference |
| Oral TDLO | 420 ml/kg/1W (intermittent) | Rat | Oral | |
| LD50 | 88 mg/kg | Rat | Intraperitoneal | |
| LD50 | 354 mg/kg | Mouse | Subcutaneous | |
| LDLO | 39.37 mg/kg | Mouse | Intraperitoneal |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound-contaminated waste.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. Before handling this compound or its waste, personnel must wear:
-
Impermeable, long-sleeved gown: Cuffed at the wrist.
-
Chemo-protectant gloves: Two pairs are recommended.
-
Safety goggles or a face shield: To protect from splashes.
-
Approved mask/respirator: Especially when handling powders or creating aerosols.
Waste Segregation at the Source
Proper segregation is critical for safe laboratory waste management. Immediately separate all materials contaminated with this compound from other waste streams.
-
Solid Waste: Includes contaminated consumables like gloves, pipette tips, vials, and paper towels. These items should be placed in a designated, clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, contaminated glass, and other sharps must be disposed of in a puncture-proof sharps container specifically labeled for cytotoxic waste.
-
Liquid Waste: Unused solutions or contaminated liquid media should be collected in a sealed, leak-proof container. Avoid mixing with other chemical waste unless instructed by your institution's safety office.
Containment and Labeling
Proper containment and labeling prevent accidental exposure and ensure correct handling by disposal personnel.
-
Containers: Use containers that are rigid, leak-proof, and have a secure lid. For sharps, containers must be puncture-proof.
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Hazardous Waste" and include the cytotoxic symbol. The label should also identify the primary contents (this compound).
Storage of Cytotoxic Waste
Designated storage areas for hazardous waste are essential to prevent accidents and ensure regulatory compliance.
-
Store waste containers in a secondary containment bin to manage potential leaks.
-
Keep containers tightly sealed when not in use.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Final Disposal
The final disposal of this compound waste must be coordinated through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Incineration: The preferred method for destroying cytotoxic waste is high-temperature incineration.
-
Chemical Deactivation: In some cases where incineration is not available, chemical neutralization may be used for certain cytotoxic agents.
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup, which often involves completing a form or using an online system. Do not transport hazardous waste outside the laboratory unless you are trained and authorized to do so.
Mandatory Visualizations
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound, a selective agonist for TrkA receptor that possesses robust neurotrophic activity, prevents neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The tumor-enriched small molecule this compound suppresses glioma by targeting WDR1-dependent cytoskeleton remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Handling Protocols for Gambogic Amide
This guide provides crucial safety and logistical information for the handling and disposal of Gambogic Amide in a research setting. Given that this compound is a bioactive compound intended for research, and a derivative of the toxic Gambogic Acid, a cautious approach to handling is imperative. While one Safety Data Sheet (SDS) classifies this compound as non-hazardous under Regulation (EC) No. 1272/2008, it is best practice to handle it as a potentially cytotoxic substance due to its biological activity and the known hazards of its parent compound.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potentially hazardous research chemicals.[2] All personnel handling this compound should adhere to the following PPE requirements, which are standard for handling cytotoxic compounds.[3][4]
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves.[3] Outer glove cuff should extend over the gown sleeve. Change gloves regularly and immediately if contaminated. | Prevents dermal absorption, a common route of exposure to cytotoxic drugs. Double-gloving provides an extra layer of protection. |
| Gown | Disposable, fluid-resistant gown with long sleeves and closed front. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and aerosols. A face shield offers broader protection. |
| Respiratory | A surgical mask is required at a minimum to prevent inhalation of particles. For procedures that may generate aerosols (e.g., sonication), an N95 respirator is recommended. | Minimizes the risk of inhaling aerosolized compound. |
| Additional | Disposable shoe covers and a cap. | Reduces the risk of spreading contamination outside of the designated handling area. |
Below is a diagram illustrating the proper donning and doffing sequence for PPE to ensure maximum protection and minimize cross-contamination.
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound, from preparation of stock solutions to weighing the solid compound, should be performed within a certified chemical fume hood or a biological safety cabinet to minimize exposure.
Step 1: Preparation
-
Designate a specific area for handling this compound.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., vials, pipettes, solvent) and waste containers within the containment area before beginning work.
Step 2: Weighing and Reconstitution
-
Perform all weighing of the powdered compound within the fume hood.
-
Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.
-
To reconstitute, add the solvent directly to the vial containing the compound. Cap the vial securely before agitating.
Step 3: Experimental Use
-
Keep all containers of this compound sealed when not in immediate use.
-
Use Luer-Lok syringes and needles to prevent accidental disconnection and spraying.
-
When transferring solutions, work slowly and deliberately to avoid splashes and aerosol generation.
Step 4: Post-Handling Decontamination
-
Wipe down all surfaces within the fume hood with an appropriate cleaning solution (e.g., 70% ethanol), followed by a second wipe-down.
-
Carefully remove and dispose of all contaminated disposable materials in the designated cytotoxic waste container.
-
Remove PPE following the sequence outlined in Figure 1, disposing of it in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, gowns, bench paper, vials) must be placed in a clearly labeled, sealed, and puncture-proof cytotoxic waste container. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and shatter-proof container. The container must be clearly labeled as "Cytotoxic Waste." |
| Sharps Waste | Needles, scalpels, and other contaminated sharps must be disposed of immediately into a designated sharps container that is puncture-resistant and leak-proof. |
| Final Disposal | All cytotoxic waste containers must be disposed of through the institution's hazardous waste management program. Do not mix with regular laboratory or biohazardous waste. |
The logical flow for handling and disposal is outlined in the diagram below.
Emergency Procedures: Spills and Exposure
Immediate and correct response to spills or personnel exposure is critical. All labs handling this compound must have a cytotoxic spill kit readily available.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Spill Management:
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: Put on a full set of PPE as described in Table 1, including a respirator if the spill involves powder.
-
Contain the Spill: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials and place them in the cytotoxic waste container.
-
Decontaminate: Clean the spill area with an appropriate detergent solution, followed by a rinse with water.
-
Dispose: Dispose of all cleaning materials as cytotoxic waste.
-
Report: Report the incident to the laboratory supervisor and the institution's environmental health and safety office.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
